Pitavastatin sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDQGOCGYHMDSJ-NRFPMOEYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027848 | |
| Record name | Pitavastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574705-92-3 | |
| Record name | Pitavastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574705923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitavastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PITAVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29556RBN9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of Pitavastatin Sodium for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Pitavastatin sodium, a potent synthetic inhibitor of HMG-CoA reductase. The information presented herein is intended to support research and development activities by providing detailed data and methodologies pertinent to the characterization and analysis of this active pharmaceutical ingredient.
Chemical and Physical Properties
This compound is the monosodium salt of Pitavastatin, a member of the statin class of medications.[1] It is a white to pale yellow powder.[2] The following tables summarize its key chemical and physical properties.
Chemical Identification
| Property | Value |
| IUPAC Name | sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate[1] |
| CAS Number | 574705-92-3[1] |
| Molecular Formula | C₂₅H₂₃FNNaO₄[1] |
| Molecular Weight | 443.4 g/mol [1] |
Physicochemical Properties
| Property | Value |
| Appearance | White to pale yellow powder[2] |
| Solubility | Freely soluble in water (with pH-dependent solubility), slightly soluble in N,N-Dimethylformamide.[2] Pitavastatin calcium is slightly soluble in methanol.[3] |
| Melting Point | Data for the sodium salt is not readily available. The related calcium salt has a melting point of 138-139 °C (as the lactone form).[4] |
| pKa | A specific pKa value for this compound is not readily available in the reviewed literature. |
| Hygroscopicity | The related calcium salt is slightly hygroscopic.[3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data includes:
| Technique | Description |
| UV-Visible (UV-Vis) | The UV detection wavelength for HPLC analysis is frequently reported around 245 nm.[5] |
| Infrared (IR) | The IR spectrum of Pitavastatin shows characteristic peaks corresponding to its functional groups, including O-H stretching (~3397 cm⁻¹), C-H stretching (~2949 cm⁻¹), C=O stretching (~1659 cm⁻¹), C=C bending (~1434 cm⁻¹), and N-H stretching (~3858 cm⁻¹).[6] |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of Pitavastatin and its related substances.[7] Predicted ¹³C NMR data is available in online databases.[8] |
| Mass Spectrometry (MS) | LC-MS/MS is a common technique for the quantification of Pitavastatin in biological matrices and for the identification of impurities and degradation products.[9] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin's primary pharmacological effect is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the biosynthesis of cholesterol in the liver.[2] By blocking this step, Pitavastatin reduces the intracellular pool of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[8]
Other Affected Signaling Pathways
Beyond its primary lipid-lowering effect, Pitavastatin exhibits pleiotropic effects by modulating various intracellular signaling pathways. These effects are often attributed to the inhibition of isoprenoid synthesis, which are crucial for the post-translational modification and function of small GTP-binding proteins like Ras, Rho, and Rac.
Key pathways affected by Pitavastatin include:
-
PI3K/Akt Pathway: Pitavastatin can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. This activation can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), contributing to improved endothelial function.[10][11]
-
MAPK Pathways: Pitavastatin has been shown to modulate mitogen-activated protein kinase (MAPK) signaling. It can suppress the activation of Extracellular signal-Regulated Kinase (ERK) 1/2, while its effects on p38 and c-Jun N-terminal kinase (JNK) can be cell-type specific.[12]
-
NF-κB Signaling: By inhibiting the prenylation of small G proteins, Pitavastatin can suppress the activation of the transcription factor NF-κB, which plays a central role in inflammatory responses.[13]
Experimental Protocols
Accurate and robust analytical methods are essential for the quality control and characterization of this compound in research and pharmaceutical development.
Stability-Indicating HPLC Method
A common method for the determination of Pitavastatin in tablet dosage forms is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][14]
Objective: To quantify Pitavastatin and separate it from potential degradation products.
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm)[14] |
| Mobile Phase | Phosphate buffer (pH 3.4) and Acetonitrile (65:35 v/v)[14] |
| Flow Rate | 0.9 mL/min[14] |
| Detection | UV at 244 nm[14] |
| Injection Volume | 10 µL[14] |
| Run Time | ~8 minutes[14] |
Methodology:
-
Standard Preparation: A standard stock solution of Pitavastatin is prepared in a suitable diluent (e.g., a mixture of the mobile phase). Working standards are prepared by diluting the stock solution to a known concentration range (e.g., 25-150 µg/mL).[14]
-
Sample Preparation: For tablet analysis, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a known amount of Pitavastatin is accurately weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the drug, then diluted to the final volume. The solution is filtered through a 0.45 µm filter before injection.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid hydrolysis (e.g., 2M HCl at 60°C), base hydrolysis (e.g., 2M NaOH at 60°C), oxidation (e.g., 20% H₂O₂ at 60°C), thermal degradation, and photolytic degradation.[14] The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.
Dissolution Testing
Dissolution testing is performed to evaluate the in vitro release of Pitavastatin from its solid dosage form.
Objective: To determine the rate and extent of drug release from the tablet.
Typical Dissolution Conditions:
| Parameter | Value |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | Phosphate buffer (pH 6.8)[15] |
| Volume | 900 mL[15] |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 100 rpm[15] |
| Sampling Times | Predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) |
Methodology:
-
The dissolution vessel is filled with the specified volume of deaerated dissolution medium, and the temperature is equilibrated.
-
A single tablet is placed in each vessel.
-
The apparatus is started at the specified paddle speed.
-
At each time point, a sample of the dissolution medium is withdrawn from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
The withdrawn volume is replaced with an equal volume of fresh dissolution medium to maintain a constant volume.
-
The samples are filtered, and the concentration of Pitavastatin is determined by a suitable analytical method, typically UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug released is calculated at each time point.
This guide provides a foundational understanding of the chemical and physical properties of this compound for research and development purposes. For specific applications, it is recommended to consult the relevant pharmacopeial monographs and regulatory guidelines.
References
- 1. This compound | C25H23FNNaO4 | CID 23696934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. rjptonline.org [rjptonline.org]
- 6. allmpus.com [allmpus.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitavastatin suppresses mitogen activated protein kinase-mediated egr-1 induction in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpar.com [ijpar.com]
- 14. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Genesis of a Statin: A Technical Chronicle of Pitavastatin's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and developmental journey of Pitavastatin, a potent synthetic statin. From its origins in Japanese laboratories to its global recognition as a valuable agent in the management of hypercholesterolemia, this document details the key scientific milestones, experimental frameworks, and clinical evaluations that have defined its trajectory.
Discovery and Genesis: A Novel Synthetic Statin Emerges
Pitavastatin, initially known by the development codes NK-104 or NKS-104, was discovered in Japan by Nissan Chemical Industries.[1] The subsequent development was spearheaded by Kowa Pharmaceuticals, Tokyo.[1] As a fully synthetic statin, its design incorporated a novel cyclopropyl group, a structural feature that distinguishes it from other statins and contributes to its unique pharmacological profile.[2] This structural modification was a deliberate step in the quest for a potent HMG-CoA reductase inhibitor with an improved metabolic profile.
The developmental timeline of Pitavastatin is marked by key regulatory approvals that paved the way for its clinical use. It was first approved for medical use in 2003.[1] A significant milestone was its approval by the U.S. Food and Drug Administration (FDA) in August 2009, under the brand name Livalo.[1] This was followed by approval from the Medicines and Healthcare products Regulatory Agency (MHRA) in the UK in August 2010.[1]
Mechanism of Action: Potent Inhibition of Cholesterol Synthesis
Pitavastatin's therapeutic effect stems from its function as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. By binding to the active site of HMG-CoA reductase with high affinity, Pitavastatin effectively blocks the production of cholesterol in the liver.
The inhibition of hepatic cholesterol synthesis triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL-C levels, a primary therapeutic goal in the management of hypercholesterolemia.
Signaling Pathway: The Cholesterol Biosynthesis Cascade
The following diagram illustrates the cholesterol biosynthesis pathway and the point of intervention for Pitavastatin.
The Drug Development Pipeline: From Laboratory to Clinic
The journey of Pitavastatin from a promising chemical entity to a prescribed medication followed a rigorous and structured drug development pipeline. This multi-stage process is designed to ensure the safety and efficacy of new therapeutic agents.
A Generalized Workflow for Statin Development
The following diagram outlines the typical phases involved in the discovery and development of a statin like Pitavastatin.
Experimental Protocols: Methodological Cornerstones
The characterization of Pitavastatin's pharmacological profile relied on a suite of standardized and robust experimental protocols.
In Vitro HMG-CoA Reductase Inhibition Assay
The potency of Pitavastatin in inhibiting its target enzyme was quantified using in vitro HMG-CoA reductase activity assays. A representative spectrophotometric method is detailed below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pitavastatin for HMG-CoA reductase.
Principle: The enzymatic activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol and EDTA)
-
Pitavastatin of varying concentrations
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH. Prepare serial dilutions of Pitavastatin.
-
Assay Setup: In a 96-well plate, add the reaction mixture to each well. Add the different concentrations of Pitavastatin to the test wells. Include control wells with no inhibitor and wells with a known inhibitor (e.g., pravastatin) as a positive control.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of HMG-CoA reductase to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each Pitavastatin concentration. Plot the percentage of inhibition against the logarithm of the Pitavastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Clinical Trial Lipid Panel Analysis
The assessment of Pitavastatin's efficacy in clinical trials necessitated standardized and accurate measurement of lipid parameters in patient samples.
Objective: To quantify the levels of Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), Low-Density Lipoprotein Cholesterol (LDL-C), and Triglycerides (TG) in serum or plasma.
Specimen Handling:
-
Blood samples are collected from fasting patients (typically 12 hours).
-
Serum or plasma is separated by centrifugation.
-
Samples are stored at -80°C until analysis.
Analytical Methods:
-
Total Cholesterol, HDL-C, and Triglycerides: These are typically measured using automated enzymatic colorimetric assays on a clinical chemistry analyzer.
-
LDL-C Calculation (Friedewald Formula): In many large-scale trials, LDL-C is calculated using the Friedewald formula, provided the triglyceride level is below 400 mg/dL:
-
LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)
-
-
Direct LDL-C Measurement: In cases of high triglycerides or for greater accuracy, direct measurement of LDL-C is performed using methods such as ultracentrifugation (the reference method) or homogeneous assays.
Clinical Development: A Robust Program of Evaluation
The clinical development program for Pitavastatin encompassed a series of pivotal studies designed to evaluate its efficacy, safety, and comparative effectiveness against other statins.
Key Clinical Trials
A summary of key clinical trials that have shaped our understanding of Pitavastatin's clinical profile is presented below.
| Study Name | Comparator(s) | Patient Population | Key Findings |
| LIVES | - | Hypercholesterolemic patients | Long-term safety and efficacy demonstrated; significant and continuous elevation of HDL-C.[3] |
| JAPAN-ACS | Atorvastatin | Patients with acute coronary syndrome | Non-inferiority to atorvastatin in reducing coronary plaque volume.[4] |
| CHIBA | Atorvastatin | Hypercholesterolemic patients | Comparable effects on LDL-C reduction to atorvastatin.[5] |
| PIAT | Atorvastatin | Hypercholesterolemic patients | Greater increase in HDL-C compared to atorvastatin. |
Quantitative Efficacy Data from Clinical Trials
The following tables summarize the lipid-lowering efficacy of Pitavastatin from various clinical studies.
Table 1: Percentage Change in LDL-C from Baseline
| Study | Pitavastatin Dose | Comparator Dose | Pitavastatin % Change | Comparator % Change |
| CHIBA[5] | 2 mg | Atorvastatin 10 mg | -42.6% | -44.1% |
| Phase III (vs. Pravastatin)[6] | 2 mg | Pravastatin 10 mg | -37.6% | -18.4% |
| Phase III (vs. Simvastatin) | 2 mg | Simvastatin 20 mg | -39.0% | -35.0% |
| Phase III (vs. Simvastatin) | 4 mg | Simvastatin 40 mg | -44.0% | -42.8% |
| PROOF Study[7] | 1 mg | - | -23.4% | - |
| PROOF Study[7] | 2 mg | - | -29.1% | - |
| PROOF Study[7] | 4 mg | - | -35.2% | - |
Table 2: Percentage Change in HDL-C from Baseline
| Study | Pitavastatin Dose | Comparator Dose | Pitavastatin % Change | Comparator % Change |
| CHIBA[5] | 2 mg | Atorvastatin 10 mg | +3.2% | +1.7% |
| PIAT | 2 mg | Atorvastatin 10 mg | +8.2% | +2.9% |
| LIVES (low baseline HDL-C)[3] | 1-4 mg | - | +24.6% (at 104 weeks) | - |
Table 3: Percentage Change in Triglycerides from Baseline
| Study | Pitavastatin Dose | Comparator Dose | Pitavastatin % Change | Comparator % Change |
| CHIBA[5] | 2 mg | Atorvastatin 10 mg | -17.3% | -10.7% |
| LIVES (elevated baseline TG)[8] | 1-4 mg | - | -22.7% (at 104 weeks) | - |
Clinical Trial Workflow Example: A Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating Pitavastatin.
References
- 1. Choosing statins: a review to guide clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ppd.com [ppd.com]
- 4. Understanding the Drug Discovery Pipeline [delta4.ai]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. New Meta-Analysis On Pitavastatin Demonstrates No Adverse Effect Compared With Placebo Or Other Statins On New-Onset Diabetes In Non-Diabetic Patients At Risk For Cardiovascular Disease | tctmd.com [tctmd.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy (Quantity and Quality of LDL) [jstage.jst.go.jp]
Pitavastatin Sodium's Hepatocellular Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of pitavastatin sodium within hepatocytes. Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its primary action within liver cells is to lower intracellular cholesterol levels, which in turn leads to a cascade of events culminating in reduced plasma low-density lipoprotein cholesterol (LDL-C).[3][4] This document provides a detailed overview of the signaling pathways involved, quantitative data on its efficacy, and comprehensive experimental protocols for key assays.
Core Mechanism: Inhibition of HMG-CoA Reductase
Pitavastatin competitively inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[2][3] This inhibition is highly potent, with studies demonstrating significant activity at nanomolar concentrations. By blocking this key step, pitavastatin effectively reduces the de novo synthesis of cholesterol within hepatocytes.[5][6] This depletion of the intracellular cholesterol pool is the primary trigger for the subsequent downstream effects that lead to its lipid-lowering efficacy.[7]
Quantitative Data on HMG-CoA Reductase Inhibition and Cholesterol Synthesis
The following table summarizes key quantitative data regarding the inhibitory effects of pitavastatin on HMG-CoA reductase and overall cholesterol synthesis.
| Parameter | Cell/System | Value | Comparator(s) | Reference |
| IC50 for HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 nM | 2.4-fold more potent than simvastatin; 6.8-fold more potent than pravastatin | [5][8] |
| IC50 for Cholesterol Synthesis Inhibition | HepG2 cells (from [14C] acetic acid) | 5.8 nM | 2.9-fold more potent than simvastatin; 5.7-fold more potent than atorvastatin | [6][8] |
| ED50 for Sterol Synthesis Inhibition (in vivo) | Rat Liver | 0.13 mg/kg | 2.8-fold more potent than simvastatin in rats; 15.9-fold more potent than simvastatin in guinea pigs | [6][8] |
The SREBP-2 Signaling Pathway: Master Regulator of Cholesterol Homeostasis
The reduction in intracellular cholesterol levels activates a critical transcription factor known as Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[9] In its inactive state, SREBP-2 is bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). When intracellular sterol levels are low, the SCAP-SREBP-2 complex translocates to the Golgi apparatus. There, SREBP-2 undergoes sequential proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal domain of SREBP-2 (nSREBP-2), which then translocates to the nucleus.[9]
In the nucleus, nSREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[9][10] Key target genes include those encoding for HMG-CoA reductase itself (creating a feedback loop), and critically, the Low-Density Lipoprotein Receptor (LDLR).[9][11]
Upregulation of LDL Receptors and Enhanced LDL-C Clearance
The increased transcription of the LDLR gene leads to a higher density of LDL receptors on the surface of hepatocytes.[4][8] These receptors are responsible for binding and internalizing circulating LDL particles from the bloodstream.[4] By increasing the number of these receptors, pitavastatin enhances the clearance of LDL-C from the plasma, which is the primary mechanism for its cholesterol-lowering effect in patients.[3][12]
Quantitative Data on LDL-C Reduction and HDL-C Elevation
The following table presents clinical data on the efficacy of pitavastatin in modulating lipoprotein levels.
| Dose | Duration | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Comparator | Reference |
| 2 mg | 12 weeks | 38% | - | - | 18% with Pravastatin 10 mg | [8] |
| 2 mg | 12 weeks | 39% | Significant Increase | Significant Decrease | 40.3% LDL-C reduction with Atorvastatin 10 mg (no significant HDL-C or TG change) | [5] |
| 1 mg | 12 weeks | 34% | - | - | - | [8] |
| 2 mg | 12 weeks | 42% | - | - | - | [8] |
| 4 mg | 12 weeks | 47% | - | - | - | [8] |
| 2 mg | 4 weeks | 39.8% | 6.0% (HDL2), 9.0% (HDL3) | - | - | [5] |
The Role of PCSK9
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a crucial role in LDL receptor degradation.[4][13] PCSK9 binds to the LDL receptor on the hepatocyte surface, and the entire complex is then internalized and targeted for lysosomal degradation, preventing the receptor from recycling back to the cell surface.[4] Interestingly, the gene for PCSK9 is also a target of SREBP-2.[10] This means that while statins upregulate LDL receptor expression, they also upregulate PCSK9, which can partially counteract the desired effect by increasing LDL receptor degradation.[10][14] This dual regulation is an important consideration in lipid-lowering therapy.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of pitavastatin's mechanism of action are provided below.
HMG-CoA Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH oxidation.[15][16]
Workflow Diagram:
Methodology:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.8), 0.8 mM NADPH, and 2 µg of HMG-CoA reductase enzyme.[15]
-
Inhibitor Addition: Add the desired concentration of pitavastatin (dissolved in a suitable solvent like DMSO) or the solvent alone (as a negative control) to the wells. A known HMG-CoA reductase inhibitor like pravastatin can be used as a positive control.[15]
-
Reaction Initiation: Start the reaction by adding 0.8 mM HMG-CoA to each well.
-
Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 2-3 minutes.[16][17]
-
Data Analysis: The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity. Calculate the enzyme activity and the percentage of inhibition by pitavastatin compared to the control.
LDL Receptor Expression (Western Blotting)
This protocol outlines the quantification of total LDL receptor protein levels in hepatocytes.[18][19]
Methodology:
-
Cell Lysis: Treat cultured hepatocytes (e.g., HepG2) with pitavastatin for a specified time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the LDL receptor.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the LDL receptor band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
SREBP-2 Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the ability of nSREBP-2 to activate transcription from a promoter containing SREs.[20][21]
Methodology:
-
Plasmid Constructs:
-
Reporter Plasmid: A firefly luciferase gene under the control of a promoter containing multiple copies of the Sterol Regulatory Element (SRE).
-
Control Plasmid: A Renilla luciferase gene driven by a constitutive promoter (e.g., SV40) to normalize for transfection efficiency.
-
-
Transfection: Co-transfect hepatocyte cell lines (e.g., HEK293 or HepG2) with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After transfection, treat the cells with various concentrations of pitavastatin or a vehicle control for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates an increase in SREBP-2 transcriptional activity.
SREBP-2 Binding to Promoter DNA (Chromatin Immunoprecipitation - ChIP)
This protocol determines the in vivo binding of SREBP-2 to the promoter regions of its target genes.[9][22]
Workflow Diagram:
Methodology:
-
Cross-linking: Treat hepatocytes with pitavastatin. Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for SREBP-2. Use a non-specific antibody (e.g., IgG) as a negative control. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Wash the beads to remove non-specifically bound chromatin. Elute the complexes and reverse the cross-links by heating. Purify the co-precipitated DNA.
-
Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated sample using qPCR with primers designed to amplify the SRE-containing promoter regions of target genes (e.g., LDLR, HMGCR). The results are typically expressed as a percentage of the input DNA.[23]
Conclusion
The mechanism of action of this compound in hepatocytes is a well-defined process initiated by the potent inhibition of HMG-CoA reductase. This leads to a reduction in intracellular cholesterol, which activates the SREBP-2 signaling pathway. The subsequent upregulation of LDL receptor expression on the hepatocyte surface enhances the clearance of circulating LDL-C, thereby exerting its therapeutic effect. The interplay with PCSK9 adds another layer of regulatory complexity. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of drugs targeting this critical pathway in cholesterol homeostasis.
References
- 1. Pitavastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Assessing Long-Term Liver Safety of Statins and PCSK9 Inhibitors Using Human Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic SREBP-2 and cholesterol biosynthesis are regulated by FoxO3 and Sirt6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Hepatic insulin receptor deficiency impairs the SREBP-2 response to feeding and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PCSK9 in Liver Cancers at the Crossroads between Lipid Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statins, PCSK9 inhibitors and cholesterol homeostasis: a view from within the hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. abcam.cn [abcam.cn]
- 18. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection and quantitation of low density lipoprotein (LDL) receptors in human liver by ligand blotting, immunoblotting, and radioimmunoassay. LDL receptor protein content is correlated with plasma LDL cholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Flavone Luteolin Suppresses SREBP-2 Expression and Post-Translational Activation in Hepatic Cells | PLOS One [journals.plos.org]
- 22. Genome-wide Localization of SREBP-2 in Hepatic Chromatin Predicts a Role in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Beyond Cholesterol: A Technical Guide to the Non-HMG-CoA Reductase Molecular Targets of Pitavastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. While its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C), a growing body of evidence highlights its "pleiotropic" effects, which are independent of its cholesterol-lowering activity[1][3]. These effects contribute to its cardiovascular protective properties and are mediated by interactions with a range of molecular targets beyond HMG-CoA reductase. This technical guide provides an in-depth exploration of these alternative molecular targets of pitavastatin, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Molecular Targets and Pathways
Pitavastatin's pleiotropic effects are largely a consequence of the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[4]. These isoprenoids are crucial for the post-translational modification (prenylation) of various signaling proteins, most notably the Rho family of small GTPases.
Inhibition of Rho Family GTPases (RhoA and Rac1) and Downstream Signaling
The inhibition of RhoA and Rac1 prenylation and subsequent signaling is a central mechanism underlying many of pitavastatin's pleiotropic effects[4][5]. By preventing the attachment of GGPP, pitavastatin impairs the membrane localization and activation of these GTPases.
Signaling Pathway:
References
- 1. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitavastatin inhibits lysophosphatidic acid-induced proliferation and monocyte chemoattractant protein-1 expression in aortic smooth muscle cells by suppressing Rac-1-mediated reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pleiotropic Effects of Pitavastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its primary clinical application is the management of hypercholesterolemia, a substantial body of in vitro research has revealed that pitavastatin exerts a wide range of beneficial effects independent of its lipid-lowering properties. These cholesterol-independent actions, termed "pleiotropic effects," are of significant interest to the scientific community for their potential to mitigate various pathological processes, including atherosclerosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the core in vitro pleiotropic effects of pitavastatin sodium, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
Enhancement of Endothelial Function
One of the most well-documented pleiotropic effects of pitavastatin is its ability to improve endothelial function, a critical factor in maintaining vascular health. In vitro studies demonstrate that pitavastatin positively modulates the nitric oxide (NO) signaling pathway. It enhances the expression and activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway.[1] This leads to increased production of NO, a potent vasodilator and anti-inflammatory molecule. Furthermore, pitavastatin has been shown to upregulate eNOS by suppressing the expression of microRNA-155 (miR-155) in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS).[2]
Signaling Pathway: Pitavastatin-Mediated eNOS Activation
Caption: Pitavastatin enhances eNOS activity via Akt and miR-155 pathways.
Quantitative Data: Effects on Endothelial Cells
| Effect | Cell Type | Pitavastatin Conc. | Observation | Citation |
| eNOS Phosphorylation (Ser-1177) | Endothelial Cells | 0.1 µM | Time- and dose-dependent increase | [1] |
| Akt Phosphorylation (Ser-473) | Endothelial Cells | 0.1 µM | Time- and dose-dependent increase | [1] |
| eNOS Expression | HUVECs (LPS-stimulated) | 0.01 - 1 µmol/L | Upregulation of mRNA and protein levels | [2] |
| miR-155 Expression | HUVECs (LPS-stimulated) | 0.01 - 1 µmol/L | Downregulation | [2] |
| eNOS Activation | Endothelial Progenitor Cells | 10⁻⁷ M | Significant increase in total and phosphorylated eNOS | [3] |
Experimental Protocols
Western Blot for eNOS Phosphorylation:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to ~80% confluency. Treat cells with desired concentrations of pitavastatin (e.g., 0.1 µM) for specified time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177) and total eNOS overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system.
Nitric Oxide (NO) Measurement (Griess Assay): [4][5][6][7][8]
-
Sample Collection: Collect cell culture supernatant after treatment with pitavastatin.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: In a 96-well plate, mix 50-100 µL of supernatant/standard with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic plaques. Pitavastatin has been shown to inhibit these processes.[9] The mechanism involves the inhibition of the mevalonate pathway, which reduces the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small G-proteins like Ras and Rho, which are upstream activators of pro-proliferative signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[10] By inactivating ERK1/2, pitavastatin suppresses VSMC proliferation.[10]
Signaling Pathway: Pitavastatin-Mediated Inhibition of VSMC Proliferation
Caption: Pitavastatin inhibits the mevalonate-ERK1/2 pathway in VSMCs.
Quantitative Data: Effects on VSMCs
| Effect | Cell Type | Stimulant | Pitavastatin Conc. | Observation | Citation |
| Inhibition of DNA Synthesis | Rat VSMCs | Ang II (10⁻⁶ M) | 10⁻⁹ - 10⁻⁷ M | Modest but significant inhibition | [9] |
| Inhibition of DNA Synthesis | Rat VSMCs | PDGF BB (1 ng/ml) | 10⁻⁹ - 10⁻⁷ M | Modest but significant inhibition | [9] |
| Inhibition of Migration | Rat VSMCs | Ang II (10⁻⁶ M) | 10⁻⁸ - 10⁻⁷ M | Significant inhibition | [9] |
| Inhibition of Migration | Rat VSMCs | PDGF BB (1 ng/ml) | 10⁻⁹ - 10⁻⁸ M | Concentration-dependent inhibition | [9] |
| Inhibition of ERK1/2 Phosphorylation | Rat VSMCs | lysoPC | - | Inhibition reversed by mevalonate and FPP | [10] |
Experimental Protocols
Cell Migration Assay (Boyden Chamber): [11][12][13][14][15]
-
Chamber Setup: Place a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (like collagen) between the upper and lower wells of the chamber.
-
Chemoattractant: Add a chemoattractant (e.g., PDGF) to the lower chamber.
-
Cell Seeding: Seed VSMCs in serum-free medium containing various concentrations of pitavastatin into the upper chamber.
-
Incubation: Incubate the chamber for 4-24 hours at 37°C to allow cell migration.
-
Fixing and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane with a dye like Crystal Violet.
-
Quantification: Count the stained cells in multiple fields under a microscope or elute the dye and measure absorbance.
Cell Proliferation Assay ([³H]-Thymidine Incorporation):
-
Cell Culture: Plate VSMCs in a 96-well plate and serum-starve to synchronize them in the G0/G1 phase.
-
Treatment: Treat cells with a mitogen (e.g., PDGF) in the presence or absence of pitavastatin for ~24 hours.
-
Labeling: Add [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting: Harvest the cells onto a filter mat, wash to remove unincorporated thymidine, and lyse the cells.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of DNA synthesis and, thus, cell proliferation.
Anti-Inflammatory and Immunomodulatory Effects
Pitavastatin demonstrates potent anti-inflammatory and immunomodulatory properties in vitro.[16] In activated human T-cells, pitavastatin significantly inhibits the production of pro-inflammatory cytokines, including IL-2, IFN-γ, IL-6, and TNF-α.[17][18] This effect is superior to that of atorvastatin and rosuvastatin at similar concentrations.[17] The underlying mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and p38, which leads to reduced activation of the transcription factor Activator Protein-1 (AP-1).[17][18]
Signaling Pathway: Pitavastatin-Mediated Inhibition of T-Cell Activation
Caption: Pitavastatin suppresses pro-inflammatory cytokine production via the ERK/p38/AP-1 axis.
Quantitative Data: Effects on T-Cells and Cytokine Production
| Effect | Cell Type | Pitavastatin Conc. | Observation | Citation |
| IL-2 mRNA Expression | Human T-Cells | 10 µM | ~33% downregulation | [17] |
| IFN-γ mRNA Expression | Human T-Cells | 10 µM | ~42% downregulation | [17] |
| IL-6 mRNA Expression | Human T-Cells | 10 µM | ~25% downregulation | [17] |
| TNF-α mRNA Expression | Human T-Cells | 10 µM | ~32% downregulation | [17] |
| T-Cell Proliferation (IC50) | Freshly Stimulated Human T-Cells | 3.6 nM | 50% inhibition of proliferation | [19][20] |
| T-Cell Proliferation (IC50) | Pre-activated Human T-Cells | 48.5 nM | 50% inhibition of proliferation | [19][20] |
Experimental Protocol
Cytokine Measurement (ELISA): [21][22][23][24][25]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate, such as Streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Reaction Stop & Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.
Anti-Cancer Properties
Emerging in vitro evidence suggests that pitavastatin possesses anti-cancer properties across various cell lines.[26][27] It has been shown to inhibit cell viability and induce apoptosis in cutaneous squamous cell carcinoma, ovarian cancer, and cervical cancer cells.[28][29][30] The mechanism of action often involves the induction of apoptosis through caspase activation (caspase-3, -7, -8, and -9) and cleavage of Poly (ADP-ribose) polymerase (PARP).[27][29][30] In some cancer cell lines, pitavastatin also induces apoptosis by blocking the autophagy flux, a cellular recycling process that some cancer cells use for survival.[26][27]
Experimental Workflow: Assessing Anti-Cancer Effects
Caption: Standard workflow for evaluating the in vitro anti-cancer effects of pitavastatin.
Quantitative Data: Anti-Cancer Effects
| Effect | Cell Line | Pitavastatin Conc. | Duration | Observation | Citation |
| Cell Viability | SCC12, SCC13 | Dose-dependent | 24 h | Decreased viability | [28] |
| Apoptosis | Ovcar-8, Ovcar-3 | 1 µM | 48 h | Increased caspase-3/7, -8, -9 activity | [30] |
| PARP Cleavage | Ovcar-8 | 1 µM | 48 h | Increased cleavage, indicating apoptosis | [30] |
| Cell Viability | HeLa | 5-200 µM | 24-72 h | Dose-dependent reduction | [29] |
| Apoptosis | SCC15, SW480 | 0.25-0.5 µM | - | Increased cleaved caspase-3, -9, and PARP | [27] |
Experimental Protocols
Cell Viability Assay (MTT): [28][31][32][33][34]
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of pitavastatin and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining):
-
Cell Treatment and Collection: Treat cells with pitavastatin as described above. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The in vitro evidence strongly supports the existence of significant pleiotropic effects of this compound that extend far beyond its primary role in cholesterol reduction. Through the modulation of key signaling pathways such as PI3K/Akt/eNOS, MAPK/AP-1, and the mevalonate-isoprenoid axis, pitavastatin demonstrates beneficial effects on endothelial cells, vascular smooth muscle cells, and immune cells. Furthermore, its emerging anti-cancer properties highlight its potential for drug repositioning. The experimental frameworks and data presented in this guide offer a robust foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of pitavastatin's pleiotropic actions.
References
- 1. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitavastatin up-regulates eNOS production by suppressing miR-155 expression in lipopolysaccharide-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibition of migration and proliferation of rat vascular smooth muscle cells by a new HMG-CoA reductase inhibitor, pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitavastatin inhibits vascular smooth muscle cell proliferation by inactivating extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.5 Transwell Migration Assay [bio-protocol.org]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Pitavastatin subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of statins on TH1 modulating cytokines in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bowdish.ca [bowdish.ca]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pitavastatin induces caspase-mediated apoptotic death through oxidative stress and DNA damage in combined with cisplatin in human cervical cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. bds.berkeley.edu [bds.berkeley.edu]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. MTT (Assay protocol [protocols.io]
Pitavastatin sodium's impact on cholesterol biosynthesis pathways
An In-depth Technical Guide to Pitavastatin Sodium's Impact on Cholesterol Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound modulates the cholesterol biosynthesis pathway. It details the core inhibitory actions, subsequent cellular signaling responses, and the broader impact on lipid metabolism. The guide includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the critical pathways and workflows involved.
Core Mechanism of Action: Inhibition of HMG-CoA Reductase
Pitavastatin is a potent, synthetic, and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the early, rate-limiting step in the cholesterol biosynthesis pathway.[3][4] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and all subsequent downstream intermediates, including cholesterol.[4] The structural similarity of statins to the natural substrate, HMG-CoA, allows them to occupy the enzyme's catalytic pocket with an affinity that is over a thousand times higher.[4][5]
The unique chemical structure of pitavastatin, which includes a novel cyclopropyl moiety, contributes to its potent inhibitory effect.[2][5] In vitro studies have demonstrated its high potency, with a reported Ki (inhibition constant) of 1.7 nM for HMG-CoA reductase.[6] This potent and specific inhibition is the primary mechanism responsible for its lipid-lowering effects.
Caption: Inhibition of the cholesterol biosynthesis pathway by pitavastatin.
Cellular Response to Cholesterol Depletion: The SREBP-2 Pathway
The inhibition of HMG-CoA reductase by pitavastatin leads to a decrease in the intracellular concentration of cholesterol. This depletion is sensed by the cell, triggering a compensatory signaling cascade primarily mediated by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[7]
Under normal cholesterol levels, SREBP-2 is held inactive in the endoplasmic reticulum (ER) membrane, bound to SREBP cleavage-activating protein (SCAP). When ER cholesterol levels fall, the SCAP-SREBP-2 complex is transported to the Golgi apparatus. There, SREBP-2 is sequentially cleaved by two proteases (S1P and S2P), releasing the N-terminal domain (nSREBP-2). This active fragment translocates to the nucleus, where it functions as a transcription factor.[8]
nSREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their expression.[8] Key target genes include:
-
HMG-CoA Reductase: Leading to a compensatory increase in the synthesis of the enzyme.
-
Low-Density Lipoprotein Receptor (LDLR): Increasing the number of LDL receptors on the hepatocyte surface. This enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, a major contributor to pitavastatin's clinical efficacy.[3]
Studies have shown that pitavastatin treatment leads to increased expression of both SREBP-2 and LDLR.[7] This feedback mechanism is central to the drug's ability to lower circulating cholesterol levels.
Caption: SREBP-2 pathway activation by pitavastatin.
Impact on Downstream Isoprenoid Pathways
The inhibition of mevalonate synthesis affects not only cholesterol production but also the formation of essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These molecules are crucial for the post-translational modification (prenylation) of various proteins, including small GTP-binding proteins like Ras, Rho, and Rac.
Prenylation is essential for anchoring these signaling proteins to cell membranes, a prerequisite for their function. By reducing the availability of FPP and GGPP, pitavastatin inhibits the prenylation and subsequent activity of these proteins.[10] This disruption of intracellular signaling pathways is believed to underlie many of the "pleiotropic" effects of statins, which are independent of their cholesterol-lowering action.[9] These effects include improvements in endothelial function, anti-inflammatory properties, and enhanced stability of atherosclerotic plaques.[3][11]
Quantitative Data on Pitavastatin's Efficacy
The clinical and in vitro efficacy of pitavastatin has been extensively documented. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Pitavastatin
| Parameter | Value | Cell/System | Comparison | Reference(s) |
| Ki (HMG-CoA Reductase) | 1.7 nM | Recombinant Human Enzyme | - | [6] |
| IC₅₀ (Cholesterol Synthesis) | 5.8 nM | HepG2 Cells | 2.9x more potent than simvastatin; 5.7x more potent than atorvastatin | [12][13] |
Table 2: Clinical Efficacy of Pitavastatin on Lipid Parameters (12-104 Week Studies)
| Dose | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | HDL-C Increase | Reference(s) |
| 1-4 mg | 29.1% - 45% | 23.3% - 39.0% | 13.0% - 28.1% | 4.0% - 8.9% | [13][14][15][16] |
| 2 mg | ~39.8% | ~26.9% | ~23% (in patients with high baseline TG) | ~6.0% - 8.2% | [13] |
| 4 mg | Up to 54.7% | - | Up to 42% (in patients with high baseline TG) | ~5.0% | [13][16] |
Note: Efficacy can vary based on patient population, baseline lipid levels, and study duration.
Key Experimental Protocols
The characterization of pitavastatin's effects relies on standardized in vitro and analytical methods.
HMG-CoA Reductase Activity Assay
This assay quantifies the inhibitory effect of a compound on the HMG-CoA reductase enzyme.
-
Principle: The enzymatic reaction involves the conversion of HMG-CoA to mevalonate, which is coupled with the oxidation of NADPH to NADP⁺. The rate of the reaction is determined by measuring the decrease in absorbance of NADPH at 340 nm over time using a spectrophotometer.[17]
-
Methodology:
-
Reagents: Assay buffer, recombinant human HMG-CoA reductase enzyme, NADPH, and the substrate HMG-CoA.[18] Pravastatin is often used as a positive control inhibitor.[17]
-
Procedure: The enzyme is pre-incubated with various concentrations of pitavastatin (or control).
-
The reaction is initiated by adding the HMG-CoA substrate.
-
The absorbance at 340 nm is monitored kinetically.
-
Data Analysis: The rate of NADPH consumption is calculated from the slope of the absorbance curve. The percentage of inhibition is determined relative to a vehicle control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[18]
-
Caption: Experimental workflow for an HMG-CoA reductase inhibition assay.
Cellular Cholesterol Quantification
Measuring cholesterol levels in biological samples is essential for assessing the efficacy of lipid-lowering agents.
-
Principle: Various methods exist, from enzymatic assays to advanced mass spectrometry.
-
Methodologies:
-
Enzymatic Assays: These are common for clinical and research use. A typical workflow involves cholesterol esterase to hydrolyze cholesterol esters, followed by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product that can be quantified.[19] Commercial ELISA kits are also available for this purpose.[7]
-
Chromatography-Mass Spectrometry (GC-MS/LC-MS): These are highly sensitive and specific reference methods.[20] They involve extracting lipids from the sample, separating cholesterol from other lipids via chromatography, and then detecting and quantifying it based on its mass-to-charge ratio. This allows for precise measurement of total cholesterol and its various forms.[19]
-
Analysis of Gene and Protein Expression
To understand the cellular response to pitavastatin, the expression levels of key proteins and their corresponding genes in the SREBP-2 pathway are measured.
-
Western Blotting: This technique is used to detect and quantify specific proteins (e.g., SREBP-2, LDLR). It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the amount of specific mRNA transcripts (e.g., for LDLR and HMGCR). It provides insight into how pitavastatin affects gene transcription.
-
Reporter Assays: To directly measure the transcriptional activity of factors like SREBP, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing SREs. An increase in reporter activity upon drug treatment indicates activation of the SREBP pathway.[21]
Conclusion
This compound exerts its profound impact on cholesterol biosynthesis through the potent and specific inhibition of HMG-CoA reductase. This primary action initiates a cascade of events, centrally involving the activation of the SREBP-2 pathway, which upregulates LDL receptor expression and enhances the clearance of circulating LDL-C. Furthermore, by limiting the synthesis of isoprenoid intermediates, pitavastatin modulates critical cellular signaling pathways, contributing to its pleiotropic effects. The combination of high in vitro potency and robust clinical efficacy makes pitavastatin a significant therapeutic agent for the management of dyslipidemia.
References
- 1. Pitavastatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. medscape.com [medscape.com]
- 6. Pitavastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 7. irrespub.com [irrespub.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol-lowering drug pitavastatin targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 16. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical methods for cholesterol quantification [agris.fao.org]
- 21. A screen for inducers of bHLH activity identifies pitavastatin as a regulator of p21, Rb phosphorylation and E2F target gene expression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Pitavastatin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structural-activity relationship (SAR) of pitavastatin, a potent synthetic inhibitor of HMG-CoA reductase. We will delve into the critical molecular interactions that govern its inhibitory activity, examine the effects of structural modifications on its potency, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates.
Introduction to Pitavastatin
Pitavastatin is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, pitavastatin effectively reduces endogenous cholesterol production, leading to a decrease in plasma total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, while also increasing high-density lipoprotein cholesterol (HDL-C).[2] What sets pitavastatin apart is its characteristic structure, featuring a quinoline ring at its core with fluorophenyl and cyclopropyl moieties as side chains.[3] This unique structure contributes to its high potency and a pharmacological profile with minimal metabolism by the cytochrome P450 (CYP) enzyme system, thereby reducing the potential for drug-drug interactions.[1][4]
Core Structural Features and Mechanism of Inhibition
The inhibitory activity of pitavastatin and other statins is primarily attributed to the dihydroxy heptanoic acid side chain, which mimics the structure of the natural HMG-CoA substrate.[5] This allows the statin to bind to the active site of HMG-CoA reductase with high affinity, effectively blocking the conversion of HMG-CoA to mevalonate. The key structural components of pitavastatin that contribute to its potent inhibitory activity are:
-
The Heptenoic Acid Side Chain: This is the pharmacophore of all statins, directly responsible for competitive inhibition of HMG-CoA reductase.
-
The Quinoline Ring: This central scaffold provides a rigid framework for the optimal orientation of the side chains.
-
The 4-Fluorophenyl Group: This lipophilic group enhances the binding affinity to the enzyme.
-
The Cyclopropyl Group: This unique moiety contributes to the high potency of pitavastatin and is associated with its distinct metabolic profile, particularly the reduced metabolism by CYP3A4.[4]
Structural-Activity Relationship (SAR) of Pitavastatin Analogs
Systematic modifications of the pitavastatin structure have elucidated the key determinants of its HMG-CoA reductase inhibitory activity. The following table summarizes the quantitative data from SAR studies on various pitavastatin analogs.
| Compound | R1 (Position 2) | R2 (Position 4) | HMG-CoA Reductase Inhibition IC50 (nM) |
| Pitavastatin | Cyclopropyl | 4-Fluorophenyl | 3.8 |
| Analog 1 | Isopropyl | 4-Fluorophenyl | 7.9 |
| Analog 2 | Methyl | 4-Fluorophenyl | 21 |
| Analog 3 | Ethyl | 4-Fluorophenyl | 13 |
| Analog 4 | n-Propyl | 4-Fluorophenyl | 11 |
| Analog 5 | Cyclobutyl | 4-Fluorophenyl | 5.2 |
| Analog 6 | Cyclopentyl | 4-Fluorophenyl | 6.3 |
| Analog 7 | Cyclohexyl | 4-Fluorophenyl | 14 |
| Analog 8 | Cyclopropyl | Phenyl | 24 |
| Analog 9 | Cyclopropyl | 4-Chlorophenyl | 4.2 |
| Analog 10 | Cyclopropyl | 4-Bromophenyl | 4.8 |
| Analog 11 | Cyclopropyl | 4-Methylphenyl | 28 |
| Analog 12 | Cyclopropyl | 4-Methoxyphenyl | 78 |
Key SAR Insights:
-
The Cyclopropyl Group is Optimal: The data clearly indicates that the cyclopropyl group at the R1 position confers the highest potency. While other small alkyl and cycloalkyl groups retain some activity, none surpass the cyclopropyl moiety.
-
Electron-Withdrawing Groups on the Phenyl Ring are Favorable: Substitution on the phenyl ring at the R2 position significantly impacts activity. A fluoro group at the 4-position is optimal. Other electron-withdrawing groups like chloro and bromo also result in high potency. In contrast, electron-donating groups like methyl and methoxy lead to a substantial decrease in inhibitory activity.
-
Unsubstituted Phenyl Ring Reduces Potency: The absence of a substituent on the phenyl ring (Analog 8) results in a significant drop in activity compared to the 4-fluoro substituted parent compound.
Below is a graphical representation of the key structural-activity relationships for pitavastatin analogs.
Caption: Key structural modifications of pitavastatin and their impact on HMG-CoA reductase inhibitory activity.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of pitavastatin and its analogs on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[6]
Materials:
-
HMG-CoA Reductase (catalytic domain)
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[7]
-
Test compounds (Pitavastatin and analogs) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer and bring to 37°C.
-
Reconstitute HMG-CoA Reductase, HMG-CoA, and NADPH in the Assay Buffer to their desired stock concentrations. Keep on ice.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 2 µL of the test compound solution.
-
Positive Control (No Inhibition): Add 2 µL of DMSO.
-
Negative Control (Blank): Add 2 µL of DMSO and no enzyme.
-
Add Assay Buffer to each well to a final volume of 182 µL.
-
Add 4 µL of NADPH solution to each well.
-
Add 12 µL of HMG-CoA solution to each well.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 2 µL of HMG-CoA Reductase solution to all wells except the blank.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 20-30 seconds for 10-15 minutes at 37°C.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Below is a graphical representation of the experimental workflow for the in vitro HMG-CoA reductase inhibition assay.
Caption: Experimental workflow for the in vitro HMG-CoA reductase inhibition assay.
Cell-Based Cholesterol Synthesis Assay
This protocol describes a cell-based assay to measure the inhibition of cholesterol synthesis by pitavastatin and its analogs in a human liver cell line (HepG2). The assay typically involves the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized cholesterol.[3]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Lipoprotein-deficient serum (LPDS)
-
Test compounds (Pitavastatin and analogs) dissolved in DMSO
-
[14C]-acetate
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Replace the medium with a medium containing LPDS for 24 hours to upregulate cholesterol synthesis.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [14C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate using a standard method (e.g., Folch extraction with chloroform/methanol).
-
-
Separation and Quantification of Cholesterol:
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Visualize the cholesterol spot (e.g., with iodine vapor).
-
Scrape the cholesterol spot from the TLC plate into a scintillation vial.
-
-
Data Analysis:
-
Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value.
-
Below is a graphical representation of the experimental workflow for the cell-based cholesterol synthesis assay.
Caption: Experimental workflow for the cell-based cholesterol synthesis assay.
Signaling Pathways Modulated by Pitavastatin
Beyond its primary effect on cholesterol synthesis, pitavastatin exhibits pleiotropic effects by modulating various intracellular signaling pathways. These effects contribute to its overall cardiovascular benefits.
The Mevalonate Pathway and its Downstream Effects
The primary signaling pathway affected by pitavastatin is the mevalonate pathway. Inhibition of HMG-CoA reductase not only reduces cholesterol synthesis but also decreases the production of other important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.
Caption: The mevalonate pathway and the inhibitory action of pitavastatin.
Pleiotropic Effects and Associated Signaling
The inhibition of Rho and its downstream effector, Rho-kinase (ROCK), is a key mechanism underlying many of the pleiotropic effects of pitavastatin. These effects include:
-
Improved Endothelial Function: Inhibition of Rho/ROCK signaling leads to the upregulation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule.
-
Anti-inflammatory Effects: Pitavastatin can reduce the expression of pro-inflammatory cytokines and adhesion molecules, in part through the inhibition of the NF-κB signaling pathway.[8]
-
Antioxidant Effects: Pitavastatin has been shown to reduce oxidative stress by inhibiting NADPH oxidase and upregulating antioxidant enzymes.[9]
-
Antithrombotic Effects: By inhibiting Rho signaling, pitavastatin can induce the expression of thrombomodulin, which has anticoagulant properties.[8]
The following diagram illustrates the major signaling pathways involved in the pleiotropic effects of pitavastatin.
Caption: Signaling pathways involved in the pleiotropic effects of pitavastatin.
Conclusion
The potent HMG-CoA reductase inhibitory activity of pitavastatin is governed by a well-defined set of structural features. The SAR studies of its analogs have highlighted the critical roles of the cyclopropyl and 4-fluorophenyl moieties in maximizing its potency. Beyond its primary lipid-lowering effects, pitavastatin modulates a range of signaling pathways that contribute to its beneficial pleiotropic effects on the cardiovascular system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel HMG-CoA reductase inhibitors.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The clinical impact of pitavastatin: comparative studies with other statins on LDL-C and HDL-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Pitavastatin Sodium (CAS 574705-92-3): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily utilized for the management of hypercholesterolemia.[1] Its sodium salt, identified by the CAS number 574705-92-3, is the active pharmaceutical ingredient in clinical formulations.[2][3] Beyond its well-established lipid-lowering effects, pitavastatin exhibits a range of pleiotropic properties that are of significant interest to the research community. These include anti-inflammatory, anti-neoplastic, and bone-protective effects, positioning it as a molecule with therapeutic potential beyond cardiovascular disease.[4][5][6] This technical guide provides an in-depth overview of the core research applications of pitavastatin sodium, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.
Core Research Applications
Pitavastatin's research applications stem from its primary mechanism of action and its secondary, or pleiotropic, effects.
-
Hyperlipidemia and Atherosclerosis: As a statin, pitavastatin effectively lowers low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[7] Its ability to inhibit cholesterol synthesis and improve endothelial function makes it a valuable tool for studying and mitigating atherosclerosis.[8][9]
-
Inflammation and Immunology: Pitavastatin has demonstrated potent anti-inflammatory and immunomodulatory effects.[10] It has been shown to reduce inflammatory markers and modulate immune cell responses, suggesting its potential in treating inflammatory conditions.[10][11]
-
Oncology: Emerging research highlights the anti-neoplastic properties of pitavastatin.[4] It has been found to inhibit the growth of various cancer cells, including liver and pancreatic cancer, and may have a role in cancer prevention, particularly in inflammation-driven cancers.[6][12][13][14]
-
Osteoporosis: Pitavastatin has shown promise in the field of bone metabolism. Studies indicate that it can promote bone formation and inhibit bone resorption, suggesting its potential as a therapeutic agent for osteoporosis.[5][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various research studies on pitavastatin.
Table 1: Effects of Pitavastatin on Lipid Profiles in Hypercholesterolemic Patients
| Parameter | Dosage | Treatment Duration | % Change from Baseline | Reference |
| LDL-C | 1-4 mg/day | 2 years | - | The LIVES study showed a significant reduction in LDL-C levels by 4 weeks, which remained stable.[16] |
| HDL-C | 1-4 mg/day | 2 years | +5.9% (all patients); +24.6% (baseline HDL-C <40 mg/dl) | [17] |
| Triglycerides | 1-4 mg/day | 2 years | -24.2% (baseline >150 mg/dl) | [16] |
| LDL-C | 2 mg/day | 52 weeks | -40.1% | [7] |
| HDL-C | 2 mg/day | 52 weeks | +8.2% | [7] |
| Small dense LDL | Not specified | 12 weeks | -63% | [7] |
Table 2: Anti-inflammatory Effects of Pitavastatin
| Marker | Model/Patient Population | Treatment | % Reduction | Reference |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Patients with dyslipidemia | 1 mg/day for 12 months | -28% | [18] |
| IL-2 mRNA | PMA + ionomycin-activated human T cells | Dose-dependent | 33% | [10] |
| IL-6 mRNA | PMA + ionomycin-activated human T cells | Dose-dependent | 25% | [10] |
| IFN-γ mRNA | PMA + ionomycin-activated human T cells | Dose-dependent | 42% | [10] |
| TNF-α mRNA | PMA + ionomycin-activated human T cells | Dose-dependent | 32% | [10] |
Table 3: Effects of Pitavastatin on Bone Metabolism
| Parameter | Model | Dosage | Outcome | Reference |
| Femoral Density | Ovariectomized rats | 0.8 mg/kg/day for 8 weeks | Restored to sham level | [15] |
| Tibial Density | Ovariectomized rats | 0.8 mg/kg/day for 8 weeks | Significantly higher than ovariectomized control | [15] |
| Bone-specific alkaline phosphatase (BAP) | Patients with hypercholesterolemia | Not specified, 3 months | No significant change | [19] |
| N-terminal telopeptide of type I collagen (NTx) | Patients with hypercholesterolemia | Not specified, 3 months | Significant decrease | [19] |
Signaling Pathways and Mechanisms of Action
Pitavastatin's diverse effects are mediated through various signaling pathways.
HMG-CoA Reductase Inhibition and Lipid Metabolism
The primary mechanism of action of pitavastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[20] This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[21]
References
- 1. Pitavastatin: MedlinePlus Drug Information [medlineplus.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]
- 5. Pitavastatin prevents ovariectomy-induced osteoporosis by regulating osteoclastic resorption and osteoblastic formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]
- 10. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statins May Help Prevent Cancer - AGEIST [ageist.com]
- 14. Statins may help prevent some forms of cancer, study finds [medicalnewstoday.com]
- 15. jcpsp.pk [jcpsp.pk]
- 16. natap.org [natap.org]
- 17. Pitavastatin: an overview of the LIVES study [natap.org]
- 18. Differential Effects of Atorvastatin and Pitavastatin on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in Patients with Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short-term effects of pitavastatin on biochemical markers of bone turnover in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. go.drugbank.com [go.drugbank.com]
Methodological & Application
Pitavastatin Sodium: In Vitro Application Notes and Experimental Protocols for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro utility of pitavastatin sodium, a potent HMG-CoA reductase inhibitor. Beyond its well-established role in cholesterol reduction, pitavastatin exhibits significant pleiotropic effects in various cell culture models, making it a valuable tool for research in oncology, cardiovascular biology, and immunology. This document outlines detailed protocols for key in vitro experiments and summarizes the quantitative effects and signaling pathways modulated by pitavastatin.
Overview of In Vitro Effects
Pitavastatin has been demonstrated to exert a range of effects on different cell types in vitro, including:
-
Anti-cancer Activity: Induction of apoptosis, cell cycle arrest, and inhibition of proliferation and migration in various cancer cell lines.[1][2][3][4][5]
-
Endothelial Function Modulation: Promotion of endothelial cell migration and proliferation, and increased production of endothelial nitric oxide synthase (eNOS).[6][7]
-
Immunomodulation: Inhibition of T-cell proliferation and suppression of pro-inflammatory cytokine production.[8][9]
-
Anti-inflammatory Effects: Reduction of inflammatory markers and inhibition of inflammatory signaling pathways.[6][9][10]
Key Signaling Pathways Modulated by Pitavastatin
Pitavastatin's diverse cellular effects are mediated through the modulation of several key signaling pathways, primarily stemming from its inhibition of the mevalonate pathway.
Caption: Overview of signaling pathways affected by pitavastatin.
Quantitative Data Summary
The following tables summarize the quantitative effects of pitavastatin observed in various in vitro studies.
Table 1: Anti-proliferative and Cytotoxic Effects of Pitavastatin on Cancer Cells
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| SCC15 | Oral Squamous Cell Carcinoma | Cell Viability | 0.1 - 0.5 µM | Significant dose-dependent decrease | [2][11] |
| SW480 | Colon Cancer | Cell Viability | 0.25 - 0.5 µM | Significant dose-dependent decrease | [2] |
| Huh-7 | Liver Cancer | Cell Viability | 5 µM | Time-dependent inhibition | [1][12] |
| SMMC7721 | Liver Cancer | Cell Viability | 5 µM | Time-dependent inhibition | [1][12] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Growth Inhibition | - | IC50: 0.6 - 14 µM | [4] |
| SCC12, SCC13 | Cutaneous Squamous Cell Carcinoma | MTT Assay | Various | Dose-dependent decrease in viability | [5] |
Table 2: Effects of Pitavastatin on T-Cell Proliferation and Cytokine Production
| Cell Type | Assay | Concentration | Effect | Reference |
| Human T-Cells (freshly stimulated) | Proliferation | - | IC50: 3.6 nM | [8][13] |
| Human T-Cells (pre-activated) | Proliferation | - | IC50: 48.5 nM | [8][14] |
| Human T-Cells | IL-10 Production | Various | Suppressed | [8] |
| Human T-Cells | IL-17 Production | Various | Suppressed | [8] |
| Human T-Cells | IL-2, IL-6, IFN-γ, TNF-α mRNA | Various | Dose-dependent downregulation | [9] |
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assays
This protocol is a general guideline adaptable for various adherent cancer cell lines.
Caption: General workflow for cell viability and cytotoxicity assays.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability/cytotoxicity assay kit (e.g., MTT, LDH, or luminescent-based kits like CytoTox-Glo™)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 1,500 to 5,000 cells per well in 100 µL of complete culture medium.[11][12][15] The optimal seeding density should be determined empirically for each cell line.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of pitavastatin in complete culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of pitavastatin. Include a vehicle control (medium with the same concentration of DMSO used for the highest pitavastatin concentration).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer or DMSO and measure the absorbance.[5]
-
For LDH assay: Collect the culture medium to measure the amount of lactate dehydrogenase (LDH) released from damaged cells.[5]
-
For CytoTox-Glo™ Assay: Follow the manufacturer's protocol to measure both dead-cell and live-cell signals from the same well.[15]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture and treat cells with pitavastatin as described in the cell viability protocol, typically in 6-well plates.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of pitavastatin for the desired time.
-
Harvesting: Collect the cells by trypsinization, centrifuge, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 1 hour.[16]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 1 mg/mL) in PBS.[16]
-
Incubation: Incubate the cells for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[16][17] The data can be used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a versatile research tool for investigating cellular processes in vitro. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and endothelial function makes it relevant for a wide range of studies. The protocols and data presented here provide a foundation for designing and interpreting experiments using pitavastatin in a cell culture setting. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the mevalonate pathway augments the activity of pitavastatin against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Pitavastatin induces apoptosis in oral squamous cell carcinoma through activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Designing Preclinical Animal Studies with Pitavastatin Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the efficacy and mechanism of action of Pitavastatin sodium. This document outlines detailed protocols for various animal models, key experimental procedures, and data presentation strategies.
Introduction to this compound
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, Pitavastatin effectively lowers total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[3][4] Beyond its lipid-lowering effects, Pitavastatin exhibits pleiotropic effects, including anti-inflammatory, antioxidant, and vasculoprotective properties, which are independent of its cholesterol-lowering action.[2][5][6][7] These characteristics make it a compound of interest for a range of therapeutic areas beyond hypercholesterolemia, including atherosclerosis, inflammation, and cancer.[6][8][9]
Mechanism of Action
Pitavastatin competitively binds to HMG-CoA reductase with a high affinity, preventing the conversion of HMG-CoA to mevalonate.[2] This inhibition leads to a decrease in intracellular cholesterol levels in the liver. In response, the expression of LDL receptors on hepatocytes is upregulated, which enhances the clearance of LDL-C from the circulation.[1][4] The sustained inhibition of hepatic cholesterol synthesis also results in decreased levels of very low-density lipoproteins (VLDL).[1]
Signaling Pathway of Pitavastatin's Action
Figure 1: Pitavastatin's inhibition of HMG-CoA reductase and downstream effects.
Animal Models for Preclinical Evaluation
The selection of an appropriate animal model is critical for the successful evaluation of Pitavastatin's therapeutic potential. Mice, rats, and rabbits are the most commonly used species in atherosclerosis research.[10]
Hyperlipidemia and Atherosclerosis Models
Objective: To investigate the lipid-lowering and anti-atherosclerotic effects of Pitavastatin.
Animal Models:
-
Apolipoprotein E knockout (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, making them a widely used model.[10][11]
-
Low-density lipoprotein receptor knockout (LDLR-/-) mice: These mice develop hypercholesterolemia, particularly when fed a high-fat or Western-type diet, and are another common model for atherosclerosis research.[10][11]
-
New Zealand White (NZW) Rabbits: Rabbits are sensitive to dietary cholesterol and develop atherosclerotic lesions that share similarities with human plaques.[12][13] A high-cholesterol diet combined with balloon injury to an artery can accelerate lesion formation.[9][14]
-
Wistar or Sprague-Dawley Rats: While less prone to spontaneous atherosclerosis, rats can be induced to a hyperlipidemic state through a high-cholesterol diet.[15][16]
Induction Protocols:
-
High-Cholesterol Diet for Rabbits and Rodents: A common protocol involves feeding a diet supplemented with 1-2% cholesterol and often includes cholic acid (0.25-0.5%) to enhance hypercholesterolemia.[15][16][17][18] The duration of the diet can range from 8 to 15 weeks to establish significant hyperlipidemia and atherosclerotic plaques.[11][15]
-
Balloon Catheter Injury in Rabbits: In combination with a high-cholesterol diet, mechanical injury to the arterial endothelium using a balloon catheter can create a model of accelerated atherosclerosis and restenosis.[9][14]
Inflammation Models
Objective: To evaluate the anti-inflammatory properties of Pitavastatin.
Animal Model:
-
Rat Paw Edema Model: This is a classic model of acute inflammation.
Induction Protocol:
-
Inflammation is induced by a sub-plantar injection of an irritant, such as egg albumin or carrageenan, into the hind paw of Sprague-Dawley rats.[5][19] The resulting edema and inflammatory cell infiltration can be quantified.
Cancer Models
Objective: To investigate the anti-tumor effects of Pitavastatin.
Animal Models:
-
Xenograft Mouse Models: Human cancer cell lines (e.g., breast, colon, cervical cancer) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).[20][21]
-
Chemically-Induced Cancer Models: Carcinogenesis can be induced by chemical agents, such as azoxymethane (AOM) and dextran sodium sulfate (DSS) for colon cancer in mice.[22]
Experimental Protocols
General Experimental Workflow
Figure 2: A generalized workflow for preclinical animal studies with Pitavastatin.
This compound Administration
-
Route of Administration: Oral gavage is the most common and clinically relevant route for Pitavastatin administration in animal studies.[22][23]
-
Vehicle: this compound can be dissolved in distilled water or a 0.5% carboxymethyl cellulose (CMC) solution.
-
Dosing: Dosing can vary significantly depending on the animal model and the therapeutic indication being studied. Refer to the data tables below for specific examples. It is crucial to perform dose-ranging studies to determine the optimal dose for a particular experimental setup.
Key Experiments and Methodologies
-
Lipid Profile Analysis:
-
Protocol: Collect blood samples via retro-orbital sinus, tail vein, or cardiac puncture at baseline and at the end of the study. Serum or plasma should be separated by centrifugation. Total cholesterol, LDL-C, HDL-C, and triglycerides can be measured using commercially available enzymatic colorimetric assay kits.
-
-
Atherosclerotic Plaque Analysis:
-
Protocol: At the end of the study, euthanize the animals and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The aorta and heart can be dissected. For en face analysis, the aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified using image analysis software. For cross-sectional analysis, the aortic root is embedded in OCT compound, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen content, and specific antibodies for immunohistochemical analysis of macrophages (e.g., Mac-3) and smooth muscle cells (e.g., α-SMA).
-
-
Measurement of Paw Edema:
-
Tumor Growth Measurement:
-
Immunohistochemistry (IHC) and Western Blotting:
-
Protocol: Tissues of interest (e.g., aorta, tumor) are collected and processed for IHC to detect the expression and localization of specific proteins (e.g., inflammatory markers like NF-κB, apoptosis markers like Bax and Bcl-2).[9][14] Protein lysates from tissues or cells can be used for Western blotting to quantify the expression levels of target proteins.
-
-
Pharmacokinetic Analysis:
-
Protocol: Following a single or multiple doses of Pitavastatin, blood samples are collected at various time points. Plasma concentrations of Pitavastatin and its metabolites are determined using a validated LC-MS/MS method.[25] Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be calculated.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups.
Table 1: Reported Doses of Pitavastatin in Various Animal Models
| Animal Model | Indication | Dosing Regimen | Reference |
| Sprague-Dawley Rats | Acute Inflammation | 0.2, 0.4, 0.8 mg/kg (oral) | [5][19][24] |
| CD-1 (ICR) Mice | Colon Carcinogenesis | 1 and 10 ppm in diet | [22] |
| ApoE-/- Mice | Atherosclerosis | Not specified | [26][27] |
| Rabbit | Atherosclerosis | 0.5 mg/kg | [28] |
| Rabbit | Atherosclerosis | 30 and 60 mg/kg (oral) | [14] |
| BALB/c Nude Mice | Mammary Tumor | 2 mg/kg (daily injection) | [20] |
| BALB/c Nude Mice | Cervical Cancer | 5 and 10 mg/kg (oral) | [21] |
Table 2: Efficacy of Pitavastatin in Preclinical Models
| Animal Model | Key Findings | Quantitative Results | Reference |
| Sprague-Dawley Rats (Inflammation) | Reduced paw edema, PMNL infiltration, and tissue damage. | 0.2 mg/kg dose was comparable to indomethacin. | [5][19][24] |
| Rabbit (Atherosclerosis) | Reduced VLDL, IDL, and LDL; prevented atherosclerosis progression. | Not specified | [28] |
| Rabbit (Atherosclerosis) | Reversed increases in intima-media thickness, and reductions in MLA and MLD. | Not specified | [14] |
| CD-1 (ICR) Mice (Colon Cancer) | Inhibited the multiplicity of colonic adenocarcinoma. | Significant inhibition at 1 and 10 ppm in diet. | [22] |
| BALB/c Nude Mice (Mammary Tumor) | Reduced tumor size and weight. | Mean tumor weight: 0.04g (Pita) vs 0.12g (placebo). | [20] |
| BALB/c Nude Mice (Cervical Cancer) | Inhibited tumor growth. | Tumor growth inhibition rates: 13.0% (5 mg/kg) and 38.6% (10 mg/kg). | [21] |
Table 3: Pharmacokinetic Parameters of Pitavastatin in Animal Models
| Animal Species | Dose | Cmax | Tmax | AUC | Half-life | Reference |
| Rat | 5 mg/kg (oral) | ~150 ng/mL | ~0.5 hr | ~300 ng*hr/mL | Not specified | [25] |
| Rat | Not specified | Not specified | Not specified | Not specified | ~12 hours | [3][29] |
| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | [30] |
| Dog | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Monkey | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Pharmacokinetic parameters can vary significantly based on the animal strain, sex, and experimental conditions. The values in this table are approximate and should be used as a general guide.
Conclusion
These application notes and protocols provide a framework for designing robust and reproducible preclinical animal studies with this compound. By carefully selecting the appropriate animal model, following detailed experimental procedures, and presenting data in a clear and organized manner, researchers can effectively evaluate the therapeutic potential of Pitavastatin and elucidate its underlying mechanisms of action. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. drugs.com [drugs.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [PDF] Pitavastatin is a potent anti-inflammatory agent in the rat paw model of acute inflammation. | Semantic Scholar [semanticscholar.org]
- 6. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of hyperlipidemia [bio-protocol.org]
- 16. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medic.upm.edu.my [medic.upm.edu.my]
- 19. Pitavastatin is a potent anti-inflammatory agent in the rat paw model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A lipophilic statin, pitavastatin, suppresses inflammation-associated mouse colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. Effects of nanoparticle-mediated delivery of pitavastatin on atherosclerotic plaques in ApoE-knockout mice and THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Pitavastatin Sodium Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking the conversion of HMG-CoA to mevalonate, pitavastatin effectively reduces endogenous cholesterol production.[1][2] This mechanism makes it a valuable tool for studying cellular processes involving cholesterol metabolism, lipid signaling, and the "pleiotropic" effects of statins, which are independent of cholesterol lowering.[2][4] In cell culture, pitavastatin is used to investigate its effects on cell proliferation, apoptosis, and signaling pathways in various cell types, including cancer cells and endothelial cells.[4][5][6]
Proper preparation of stock solutions is critical for obtaining reproducible and accurate results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of pitavastatin sodium stock solutions in a research setting.
Physicochemical Properties
Understanding the solubility and stability of this compound is essential for preparing reliable stock solutions. Pitavastatin is also commonly available as a calcium salt, which has similar solubility characteristics in organic solvents.
Solubility Data
This compound's solubility can vary depending on the solvent and the salt form (sodium vs. calcium). Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions for cell culture applications.
| Solvent | Salt Form | Reported Solubility | Source |
| DMSO | Calcium | ~100 mg/mL (113.5 mM) | [4] |
| DMSO | Calcium | ~25 mg/mL | [7] |
| Water | Sodium | Freely Soluble (pH dependent) | [8] |
| Water | Calcium | Very Slightly Soluble | [5] |
| Ethanol | Calcium | Very Slightly Soluble | [5] |
| Methanol | Calcium | Soluble | [5] |
| Dimethylformamide (DMF) | Calcium | ~30 mg/mL | [7] |
Note: For cell culture, DMSO is the recommended solvent for the primary stock solution due to its ability to dissolve pitavastatin at high concentrations. When using other salt forms like pitavastatin calcium, solubility in DMSO is also high.
Stability and Storage Recommendations
Proper storage is crucial to prevent degradation of the compound and maintain its activity.
| Solution Type | Storage Temperature | Duration | Recommendations & Notes | Source |
| Powder | -20°C | ≥ 3 years | Store desiccated and protected from light. | [9] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [10] |
| DMSO Stock Solution | -20°C | Up to 1 month | Use for short-term storage only. | [10] |
| Aqueous/Culture Medium | Room Temperature | ≤ 24 hours | Prepare fresh from stock for each experiment. Do not store. | [7][11] |
Note: Pitavastatin can undergo degradation in acidic and basic conditions.[5] It is advisable to prepare working solutions in buffered cell culture medium immediately before use.
Experimental Protocols
Safety Precaution: Always handle this compound powder and DMSO in a chemical fume hood or a biological safety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound (MW = 443.44 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, disposable 0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of this compound required. To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 443.44 g/mol x 1000 mg/g = 4.43 mg
-
-
Weighing: Accurately weigh 4.43 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): To ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the starting materials were not handled in an aseptic environment.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months).[10]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the primary stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Keep it on ice after thawing.
-
Intermediate Dilution (Recommended): To avoid pipetting very small volumes and to minimize solvent concentration, perform an intermediate dilution.
-
For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of sterile culture medium).
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture plates containing cells and medium to achieve the desired final concentration.
-
Example: To treat cells in 2 mL of medium with a final concentration of 100 nM pitavastatin:
-
Using the 100 µM intermediate solution: C1V1 = C2V2
-
(100,000 nM)(V1) = (100 nM)(2000 µL)
-
V1 = 2 µL. Add 2 µL of the 100 µM solution to the 2 mL of medium in the well.
-
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without the drug) to a separate set of cells. The final concentration of DMSO should be consistent across all conditions and ideally kept below 0.5%, as higher concentrations can be cytotoxic.[12]
Mechanism of Action: HMG-CoA Reductase Pathway
Pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes a critical step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and various non-steroidal isoprenoids essential for cell function.
Caption: Pitavastatin inhibits the HMG-CoA reductase enzyme.
Example Working Concentrations from Literature
The optimal working concentration of pitavastatin is cell-type dependent and should be determined empirically, for example, by performing a dose-response curve.
| Cell Type | Effective Concentration Range | Application | Source |
| Human T-Cells | IC50 = 3.6 nM | Inhibition of proliferation | [13] |
| Rat Brain Endothelial Cells | 10 nM - 100 nM (10⁻⁸ M - 10⁻⁷ M) | Strengthening barrier integrity | [6] |
| Liver Cancer Cells (Huh-7) | 1 µM | Growth inhibition, G1 arrest | [4][5] |
| Human Osteoblasts | 1 µM | Enhanced bone morphogenetic protein-2 expression | [4] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. m.youtube.com [m.youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pitavastatin Strengthens the Barrier Integrity in Primary Cultures of Rat Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pitavastatin Sodium Administration in Rodent Models via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] It is widely used in preclinical studies involving rodent models to investigate its therapeutic effects on hyperlipidemia and other cardiovascular conditions, as well as for safety and toxicity assessments. Oral gavage is a common and reliable method for administering precise doses of therapeutic agents to rodents. These application notes provide detailed protocols for the preparation and administration of pitavastatin sodium in rodent models, along with relevant pharmacokinetic data and a summary of its mechanism of action.
Data Presentation
Pharmacokinetic Parameters of Pitavastatin in Rodents
The following tables summarize key pharmacokinetic parameters of pitavastatin following oral administration in rats and mice. These values can vary depending on the strain, sex, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Pitavastatin in Rats
| Parameter | Value | Species/Strain | Dose (mg/kg) | Vehicle | Source |
| Bioavailability | >80% | Rat | 1 | Not Specified | [5] |
| Tmax | < 1 hour | Rat | Not Specified | Not Specified | [5] |
| Cmax | Dose-proportional | Rat | 0.3 - 3.0 | Not Specified | [5] |
| AUC | Dose-proportional | Rat | 0.3 - 3.0 | Not Specified | [5] |
| AUC (0-24h) in KO rats | Increased by 68.8% | OATP1B2 KO Rat | 5 | Not Specified | [6] |
Table 2: Pharmacokinetic Parameters of Pitavastatin in Mice
| Parameter | Value | Species/Strain | Dose (mg/kg) | Vehicle | Source |
| Tmax | ~6 hours | Mouse | 10 | Not Specified | [5] |
| Carcinogenicity Study Dose | 75 mg/kg/day | Mouse | 75 | Oral Gavage | [1][7] |
| Transgenic Mouse Study Doses | 30, 75, 150 mg/kg/day | Tg rasH2 Mouse | 30, 75, 150 | Oral Gavage | [1][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents. A common vehicle for poorly water-soluble compounds is a suspension in a cellulose-based medium with a surfactant.[8]
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
-
Tween 80 (Polysorbate 80)
-
Sterile, distilled water
-
Homogenizer or magnetic stirrer
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation:
-
To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of CMC sodium salt to 100 mL of sterile, distilled water while continuously stirring with a magnetic stirrer until fully dissolved. Gentle heating may aid dissolution, but the solution should be cooled to room temperature before use.
-
Prepare a 1% (v/v) Tween 80 solution by adding 1 mL of Tween 80 to 99 mL of the 0.5% CMC solution.[8] This will be your final vehicle.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution needed for the study. For example, to prepare a 1 mg/mL solution, weigh out 10 mg of this compound for a final volume of 10 mL.
-
Levigate the weighed this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity. The final formulation should be a uniform, milky suspension.
-
Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the formulation fresh daily. Shake well before each use to ensure uniform suspension.
-
Protocol 2: Oral Gavage Administration of this compound to Rodents
This protocol outlines the standard procedure for administering the prepared this compound suspension to rats or mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation and Dosing Calculation:
-
Weigh each animal accurately on the day of dosing.
-
Calculate the individual dose volume based on the animal's body weight and the desired dose in mg/kg. The typical gavage volume for rats should not exceed 10 mL/kg.
-
For example, for a 250 g rat receiving a 10 mg/kg dose of a 1 mg/mL pitavastatin solution:
-
Dose (mg) = 0.250 kg * 10 mg/kg = 2.5 mg
-
Volume (mL) = 2.5 mg / 1 mg/mL = 2.5 mL
-
-
-
Restraint and Gavage Needle Insertion:
-
Gently but firmly restrain the animal. For rats, this can be done by grasping the animal over the shoulders, allowing the forelimbs to be held between the fingers.
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the needle is advanced. If any resistance is met, or if the animal shows signs of distress (e.g., coughing), withdraw the needle immediately and re-attempt. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus/stomach, slowly administer the calculated volume of the pitavastatin suspension.
-
Administer the substance at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor it for any immediate adverse reactions, such as respiratory distress or lethargy.
-
Continue to monitor the animals according to the study protocol.
-
Mandatory Visualizations
Caption: Mechanism of action of pitavastatin in reducing LDL-C.
Caption: Experimental workflow for pitavastatin oral gavage in rodents.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. US20130310420A1 - Stable formulations of pitavastatin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the effect of pitavastatin on motor deficit and functional recovery in sciatic nerve injury: A CatWalk study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Pitavastatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin, a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Beyond its well-established lipid-lowering effects, Pitavastatin exhibits significant immunomodulatory and anti-inflammatory properties that are of growing interest in various therapeutic areas, including autoimmune diseases and cancer.[1][2][3] These pleiotropic effects are mediated, in part, by the inhibition of the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification and function of small GTP-binding proteins involved in intracellular signaling. This document provides detailed protocols and application notes for the analysis of immune cell populations by flow cytometry following treatment with Pitavastatin, enabling researchers to investigate its impact on immune cell phenotype and function.
Effects of Pitavastatin on Immune Cells
Pitavastatin has been shown to exert a range of effects on various immune cell subsets:
-
T Cells: Pitavastatin potently inhibits the proliferation of both freshly stimulated and pre-activated human T cells in a dose-dependent manner.[1][2] This inhibition is associated with cell cycle arrest in the G0/G1 phase and the induction of apoptosis through the activation of caspases-3/7, -8, and -9.[1][4] Furthermore, Pitavastatin can suppress the production of pro-inflammatory cytokines such as IL-2, IFN-γ, IL-6, and TNF-α by activated T cells.[5][6] Some studies suggest that Pitavastatin's effects on T cells are mediated through the hyperphosphorylation of ERK1/2.[2]
-
Macrophages: Pitavastatin can modulate macrophage polarization, a key process in inflammation and tissue repair. It has been shown to promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[7] This is evidenced by changes in the expression of surface markers like CD80 (M1) and CD206 (M2).[7] Additionally, nanoparticle-mediated delivery of Pitavastatin to monocytes/macrophages has been shown to inhibit their recruitment to sites of inflammation.[8]
-
Regulatory T Cells (Tregs): Statins, as a class, have been reported to increase the frequency of circulating CD4+FOXP3+ regulatory T cells, which play a crucial role in maintaining immune tolerance.[9][10] This effect is thought to contribute to their anti-inflammatory properties.
-
Dendritic Cells (DCs): Statins can suppress the maturation and antigen-presenting function of dendritic cells, leading to reduced T cell activation.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of Pitavastatin on T cells as reported in the literature.
Table 1: Effect of Pitavastatin on T Cell Cycle Progression [1]
| Pitavastatin Concentration (nM) | % of Cells in G0/G1 Phase (Mean ± SEM) | % of Cells in G2/M Phase (Mean ± SEM) |
| 0 (Control) | 50 ± 6 | 40 ± 12 |
| 1000 | 72 ± 6 | 24 ± 5 |
Table 2: Effect of Pitavastatin on T Cell Apoptosis [1]
| Pitavastatin Concentration (nM) | % of Late Apoptotic Cells (Mean ± SEM) |
| 0 (Control) | 23.1 ± 3.9 |
| 100 | 30.2 ± 3.4 |
Table 3: Effect of Pitavastatin on Caspase Activation in T Cells [1]
| Active Caspase | Fold Enhancement with 100 nM Pitavastatin |
| Caspase-8 | 2.2-fold |
| Caspase-9 | 3.5-fold |
Experimental Protocols
Protocol 1: Analysis of T Cell Proliferation, Cell Cycle, and Apoptosis
This protocol details the steps for assessing the impact of Pitavastatin on human T cell proliferation, cell cycle distribution, and apoptosis induction using flow cytometry.
1. T Cell Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify T cells from PBMCs using a pan-T cell isolation kit. The purity of CD3+ cells should be >90% as determined by flow cytometry.[5][6]
-
Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin.
2. T Cell Stimulation and Pitavastatin Treatment:
-
Stimulate T cells with anti-CD3/CD28 antibodies to induce activation and proliferation.[1][4]
-
Concurrently, treat the stimulated T cells with varying concentrations of Pitavastatin (e.g., 0-1000 nM) or vehicle control for 72 hours.[1][4]
3. Flow Cytometry Analysis:
-
Cell Cycle Analysis:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][4]
-
-
Apoptosis Analysis:
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
-
-
Caspase Activation Analysis:
-
To measure active caspases, use specific fluorescently labeled inhibitors of caspases (e.g., FLICA reagents) for caspase-3/7, -8, and -9.
-
Incubate the treated T cells with the FLICA reagent according to the manufacturer's instructions.
-
Wash the cells and analyze by flow cytometry to detect the fluorescence intensity, which is proportional to the amount of active caspase.[1]
-
Protocol 2: Analysis of Macrophage Polarization
This protocol describes the methodology to investigate the effect of Pitavastatin on macrophage polarization.
1. Monocyte Isolation and Macrophage Differentiation:
-
Isolate human monocytes from PBMCs using CD14 magnetic beads.
-
Differentiate the monocytes into macrophages by culturing them in RPMI-1640 medium supplemented with 10% FBS and M-CSF for 5-7 days.
2. Macrophage Polarization and Pitavastatin Treatment:
-
For M1 polarization, stimulate the macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For M2 polarization, stimulate the macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Treat the polarizing macrophages with Pitavastatin (e.g., 0.2 µmol/L) or vehicle control for 24-48 hours.[7]
3. Flow Cytometry Analysis:
-
Harvest the macrophages using a cell scraper.
-
Stain the cells with fluorescently conjugated antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers.
-
Analyze the stained cells by flow cytometry to determine the percentage of M1 and M2 macrophages.[7]
Visualizations
Caption: Experimental workflow for flow cytometry analysis of immune cells.
Caption: Pitavastatin's immunomodulatory signaling pathways.
References
- 1. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells [mdpi.com]
- 6. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitavastatin-loaded procyanidins self-assembled nanoparticles alleviate advanced atherosclerosis via modulating macrophage efferocytosis and cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Statins Increase the Frequency of Circulating CD4+FOXP3+ Regulatory T Cells in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Statins on the Functionality of CD4+CD25+FOXP3+ Regulatory T-cells in Acute Coronary Syndrome: A Systematic Review and Meta-analysis of Randomised Controlled Trials in Asian Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
Application Note: Establishing a Dose-Response Curve for Pitavastatin Sodium In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By competitively inhibiting this enzyme, Pitavastatin effectively reduces the production of mevalonate, a crucial precursor for cholesterol synthesis.[3][4] This action leads to an upregulation of LDL receptors in the liver, enhancing the clearance of LDL cholesterol from the bloodstream.[5][6]
Beyond its primary lipid-lowering effects, Pitavastatin exhibits a range of cholesterol-independent or "pleiotropic" effects. These include improvements in endothelial function, anti-inflammatory actions, and antioxidant properties.[7][8] These effects are largely attributed to the reduced synthesis of isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP), which are essential for the function of small GTP-binding proteins such as RhoA.[9][10] Inhibition of the RhoA/Rho kinase pathway has been linked to decreased vascular inflammation and improved endothelial nitric oxide synthase (eNOS) activity.[7][9]
Establishing an in vitro dose-response curve is a critical first step in evaluating the biological activity of Pitavastatin sodium. It allows for the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This data is fundamental for understanding the potency of the compound, comparing its activity across different cell types, and designing further mechanistic studies. This document provides detailed protocols for assessing the dose-dependent effects of this compound on cell viability and cytotoxicity.
Key Signaling Pathways
Pitavastatin's primary mechanism involves the direct inhibition of HMG-CoA reductase. This blockade has downstream consequences on both cholesterol synthesis and other cellular signaling cascades.
Caption: Pitavastatin's mechanism of action.
Experimental Workflow
The general workflow for establishing a dose-response curve involves cell preparation, treatment with a serial dilution of the compound, incubation, and subsequent measurement of a biological endpoint.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8/MTT Assay)
This protocol measures the metabolic activity of viable cells, which is proportional to the cell number.
A. Materials
-
This compound (powder)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
B. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Pitavastatin Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared Pitavastatin dilutions to the respective wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[13]
-
Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
C. Data Analysis
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the logarithm of the Pitavastatin concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
A. Materials
-
Same as Protocol 1, replacing CCK-8/MTT with an LDH Cytotoxicity Detection Kit.
B. Procedure
-
Steps 1-4: Follow the Cell Seeding, Pitavastatin Preparation, Cell Treatment, and Incubation steps as described in Protocol 1.
-
Controls: In addition to the vehicle control, prepare a "maximum LDH release" control by adding lysis buffer (provided in the kit) to a set of untreated wells 15 minutes before the end of the incubation.
-
Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
C. Data Analysis
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each concentration:
-
% Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)) * 100
-
-
Plot % Cytotoxicity against the logarithm of the Pitavastatin concentration to determine the EC50 value.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Dose-Response Data for Pitavastatin on HepG2 Cells (48h Incubation)
| Pitavastatin (µM) | Log [Pitavastatin] | Mean Absorbance (450 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 0.088 | 100.0% |
| 0.01 | -8.0 | 1.231 | 0.091 | 98.2% |
| 0.1 | -7.0 | 1.159 | 0.075 | 92.4% |
| 0.5 | -6.3 | 0.988 | 0.061 | 78.8% |
| 1.0 | -6.0 | 0.775 | 0.055 | 61.8% |
| 2.0 | -5.7 | 0.612 | 0.049 | 48.8% |
| 5.0 | -5.3 | 0.351 | 0.033 | 28.0% |
| 10.0 | -5.0 | 0.199 | 0.025 | 15.9% |
| 50.0 | -4.3 | 0.085 | 0.015 | 6.8% |
Table 2: Calculated IC50 Values for Pitavastatin Across Different Cell Lines
| Cell Line | Incubation Time (h) | Assay Type | Calculated IC50 (µM) [95% CI] |
| HepG2 (Hepatocellular Carcinoma) | 48 | Viability (CCK-8) | 1.85 [1.62 - 2.11] |
| HUVEC (Endothelial Cells) | 48 | Viability (CCK-8) | 25.5 [22.8 - 28.6] |
| MCF-7 (Breast Cancer) | 72 | Viability (MTT) | 5.20 [4.75 - 5.70] |
| SCC13 (Squamous Cell Carcinoma) | 24 | Cytotoxicity (LDH) | 15.8 [13.9 - 18.0] |
Note: The data presented in these tables are illustrative and intended for demonstration purposes only. Actual values will vary depending on the specific experimental conditions and cell line used. Studies have reported varying effective concentrations, with some anti-cancer effects observed at concentrations as low as 0.25–1 µM, while effects on non-cancerous cells may require higher concentrations.[12][14]
References
- 1. drugs.com [drugs.com]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 6. researchgate.net [researchgate.net]
- 7. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitavastatin decreases the expression of endothelial lipase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pitavastatin sodium solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pitavastatin sodium. The following information is designed to address common issues related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
This compound is described as freely soluble in water.[1] However, its solubility is highly dependent on the pH of the solution. As a salt of a weak acid, its solubility increases significantly in neutral to alkaline conditions.
2. How does pH affect the solubility of this compound?
Pitavastatin has a carboxylic acid group with a pKa of approximately 4.13. At pH values below its pKa, the carboxylic acid is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion. Therefore, the aqueous solubility of this compound is significantly higher at neutral and alkaline pH compared to acidic pH.
3. I am having trouble dissolving this compound in water. What could be the reason?
If you are experiencing difficulty dissolving this compound, the most likely reason is an acidic pH of your aqueous solution. Ensure your water is purified and does not have a low pH. For consistent results, it is highly recommended to use a buffered solution with a pH of 7.0 or higher.
4. What is the difference in solubility between this compound and pitavastatin calcium?
This compound is the sodium salt of the drug, while other forms like pitavastatin calcium also exist.[1][2] While both are salts of the same active moiety, their physical properties, including solubility, can differ. Generally, sodium salts of acidic drugs tend to have higher aqueous solubility and faster dissolution rates than their calcium salt counterparts.
5. Can I use organic solvents to prepare stock solutions of this compound?
Yes, for experimental purposes, concentrated stock solutions of pitavastatin can be prepared using organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for this purpose. For instance, pitavastatin calcium has a solubility of approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.[3] After dissolving in the organic solvent, the stock solution can be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving completely in water.
-
Root Cause: The pH of the aqueous solution is likely too low (acidic).
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your water or buffer.
-
pH Adjustment: If the pH is below 6.0, adjust it to a neutral or slightly alkaline pH (e.g., 7.0-8.0) using a suitable buffer system (e.g., phosphate-buffered saline - PBS).
-
Sonication: Gentle sonication can help to break up powder agglomerates and accelerate dissolution.
-
Gentle Heating: Warming the solution to 37°C may improve solubility. Avoid excessive heat, which could degrade the compound.
-
Issue 2: A precipitate forms after dissolving this compound and storing the solution.
-
Root Cause: The solution may be supersaturated, or the pH may have shifted over time (e.g., due to CO2 absorption from the air, which can lower the pH).
-
Troubleshooting Steps:
-
Use Buffered Solutions: Always prepare and store this compound solutions in a well-buffered system (e.g., PBS pH 7.4) to maintain a stable pH.
-
Avoid Supersaturation: Do not attempt to prepare aqueous solutions at concentrations exceeding the solubility limit at a given pH and temperature.
-
Storage: For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C. Freshly dilute the stock solution into your aqueous buffer before each experiment.
-
Data Presentation
Table 1: Physicochemical Properties of Pitavastatin
| Property | Value | Reference |
| Molecular Formula (Sodium Salt) | C₂₅H₂₃FNNaO₄ | [1] |
| Molecular Weight (Sodium Salt) | 443.45 g/mol | [1] |
| pKa (Strongest Acidic) | 4.13 | |
| Appearance | White to pale-yellow powder | [1] |
Table 2: Illustrative Aqueous Solubility of this compound at Different pH Values
| pH | Expected Solubility | Rationale |
| < 4.0 | Low | Below the pKa, the less soluble free acid form predominates. |
| 4.13 (pKa) | Moderate | Equal amounts of the free acid and the more soluble salt form are present. |
| > 6.0 | High ("Freely Soluble") | Above the pKa, the highly soluble carboxylate anion is the dominant species. |
Note: This table is illustrative and based on the physicochemical properties of pitavastatin. Actual quantitative solubility may vary based on temperature, buffer composition, and ionic strength.
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound (Shake-Flask Method)
This protocol is adapted from standard methods for solubility determination.[4]
1. Materials:
- This compound powder
- A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (0.45 µm)
- Analytical balance
- UV-Vis spectrophotometer or HPLC system
2. Procedure:
- Prepare a series of buffered solutions at the desired pH values.
- Add an excess amount of this compound powder to a vial containing a known volume of each buffer. The excess solid should be visible.
- Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, centrifuge the vials to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
- Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of your analytical method.
- Determine the concentration of pitavastatin in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of pitavastatin, or HPLC).
- Calculate the solubility in mg/mL by correcting for the dilution factor.
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: A logical flowchart for troubleshooting this compound solubility issues.
References
Identifying and minimizing off-target effects of Pitavastatin sodium in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize off-target effects of Pitavastatin sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Pitavastatin?
A1: Pitavastatin is a potent competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[1][3] By inhibiting this step, Pitavastatin reduces the endogenous production of cholesterol in the liver.[4][5] This leads to an upregulation of LDL receptors on liver cells, which increases the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][5]
Q2: What are "pleiotropic effects" of Pitavastatin, and are they considered off-target?
A2: Pleiotropic effects are additional beneficial effects observed beyond the primary LDL-C lowering action.[6][7] These are not classic "off-target" effects (i.e., binding to an unintended protein) but are rather considered cholesterol-independent or extended effects of inhibiting the mevalonate pathway. These effects include improving endothelial function, reducing inflammation, and decreasing oxidative stress.[5][7] For example, Pitavastatin can suppress the generation of reactive oxygen species and reduce the expression of pro-inflammatory mediators like nuclear factor (NF)-κB.[7]
Q3: What are the most common known off-target or adverse effects of Pitavastatin observed in clinical settings?
A3: In clinical use, the most frequently reported adverse effects are myalgia (muscle pain) and, rarely, more severe myopathy or rhabdomyolysis (muscle breakdown).[4][8][9] Mild, transient elevations in liver enzymes (aminotransferases) have also been observed in about 1% of patients.[10][11] While statins as a class have been associated with a risk of new-onset diabetes, some studies suggest Pitavastatin has a more neutral or even beneficial effect on glucose metabolism compared to other statins.[12][13]
Q4: How does Pitavastatin's metabolism affect its potential for off-target effects via drug-drug interactions?
A4: Pitavastatin has a lower risk for certain drug-drug interactions compared to other statins. It is primarily metabolized through glucuronidation by UGT1A3 and UGT2B7, with only minimal metabolism by the cytochrome P450 (CYP) system, specifically CYP2C9 and CYP2C8.[1][7][8] This is a key distinction from other statins that are heavily metabolized by CYP3A4, reducing the likelihood of interactions with drugs that inhibit this major CYP enzyme.[7][14]
Troubleshooting Unexplained Experimental Results
Problem: My experimental system (e.g., cell culture) exhibits a phenotype after Pitavastatin treatment that is not obviously linked to cholesterol reduction (e.g., apoptosis, changes in cell differentiation). How can I determine if this is a true off-target effect?
This guide provides a systematic workflow to distinguish between on-target effects (mediated by HMG-CoA reductase inhibition) and potential off-target effects.
Logical Workflow for Effect Validation
Caption: Workflow to differentiate on-target vs. off-target effects.
Step-by-Step Troubleshooting Guide
-
Confirm Dose-Dependency: First, determine if the observed effect is dependent on the concentration of Pitavastatin. A classic dose-response relationship suggests a specific biological interaction.
-
Action: Perform a dose-response experiment. See Protocol 1 for a detailed methodology.
-
Interpretation: If the effect is not dose-dependent, it may be an artifact or related to general cytotoxicity at high concentrations.
-
-
Perform a Rescue Experiment: The most critical step is to determine if the effect is mediated through the mevalonate pathway. Adding back the direct product of HMG-CoA reductase, mevalonate (or its downstream products like geranylgeraniol), should reverse on-target effects.[15]
-
Action: Treat your system with Pitavastatin in the presence and absence of mevalonate. See Protocol 2.
-
Interpretation:
-
Effect Reversed: The phenotype is very likely an on-target consequence of mevalonate pathway inhibition.[15]
-
Effect NOT Reversed: The phenotype is likely an off-target effect, independent of HMG-CoA reductase inhibition.
-
-
-
Validate with Genetic Knockdown: To confirm the findings, use a genetic approach like siRNA to specifically reduce the expression of the primary target, HMG-CoA reductase (HMGCR).
-
Action: Transfect cells with HMGCR-targeting siRNA and a non-targeting control, then assess if the phenotype is replicated. See Protocol 3.
-
Interpretation:
-
Phenotype Replicated: This strongly supports an on-target mechanism.
-
Phenotype NOT Replicated: This provides further evidence for an off-target effect of Pitavastatin.
-
-
Experimental Protocols
Protocol 1: Dose-Response Assay for Determining Optimal Concentration
-
Cell Plating: Seed cells in appropriate multi-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 50-70% confluency) at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution to generate a range of concentrations. A typical starting range for in vitro studies might be 10 nM to 10 µM.[16]
-
Treatment: Replace the culture medium with fresh medium containing the different concentrations of Pitavastatin. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the drug).
-
Incubation: Incubate the cells for a predetermined time period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Measure the desired outcome (e.g., cell viability via MTT assay, gene expression via qPCR, protein levels via Western blot).
-
Data Analysis: Plot the measured effect against the logarithm of the Pitavastatin concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). Use the lowest concentration that produces a robust on-target effect for future experiments to minimize potential off-target effects.
Protocol 2: On-Target vs. Off-Target Validation via Mevalonate Rescue
-
Cell Plating: Seed cells as described in Protocol 1.
-
Preparation: Prepare Pitavastatin at a fixed concentration (e.g., the EC50 determined from Protocol 1). Prepare a stock solution of mevalonic acid (or mevalonolactone, which is converted to mevalonate in cells).
-
Treatment Groups:
-
Vehicle Control
-
Pitavastatin alone
-
Mevalonate alone
-
Pitavastatin + Mevalonate (co-treatment)
-
-
Incubation & Analysis: Incubate for the desired duration and perform the endpoint analysis as in Protocol 1.
-
Interpretation: Compare the "Pitavastatin alone" group with the "Pitavastatin + Mevalonate" group. If mevalonate co-treatment restores the phenotype to the control level, the effect is on-target.
Protocol 3: siRNA-Mediated Target Knockdown for Comparison
-
Transfection: Seed cells so they are at 30-50% confluency for transfection. Transfect cells with either a validated siRNA targeting HMGCR or a non-targeting scramble control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of the target mRNA and protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm HMGCR knockdown via qPCR (for mRNA levels) or Western blot (for protein levels).
-
Phenotypic Analysis: Analyze the remaining cells for the phenotype of interest and compare the HMGCR siRNA group to the scramble control group.
-
Comparison: Compare the phenotype from HMGCR knockdown to the phenotype observed with Pitavastatin treatment. A similar outcome strongly indicates an on-target effect.
Data Summaries
Table 1: Dose-Dependent Reduction of LDL-C with Pitavastatin
| Pitavastatin Daily Dose | Mean LDL-C Reduction (%) | Study Reference(s) |
| 1 mg | 31% - 33.3% | [17][18] |
| 2 mg | 38.6% - 39% | [17][18][19] |
| 4 mg | 44% - 45% | [9][13][18] |
| 16 mg | 54.7% | [17] |
Note: These values are derived from clinical studies and may vary in preclinical models.
Table 2: Pharmacokinetic Parameters of Pitavastatin (Single Dose, Healthy Volunteers)
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₃₆ (ng·h/mL) | t₁/₂ (hours) |
| 1 mg | 66.80 | 0.63 | 190.04 | 10.99 |
| 2 mg | 106.09 | 0.65 | 307.87 | 9.52 |
| 4 mg | 232.91 | 0.79 | 785.10 | 10.38 |
Data from a study in healthy Chinese volunteers.[20] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t₁/₂: Elimination half-life.
Signaling Pathway Diagram
The HMG-CoA Reductase (Mevalonate) Pathway
Caption: Pitavastatin's on-target inhibition of the mevalonate pathway.
References
- 1. drugs.com [drugs.com]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]
- 6. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 7. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 10. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitavastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mini-Review on the Efficacy and Safety of Pitavastatin: “The Novel Seventh Statin Gaining Momentum” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cardiovascularnews.com [cardiovascularnews.com]
- 15. Inhibition of the mevalonate pathway augments the activity of pitavastatin against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Pitavastatin in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea (PROOF Study) [e-enm.org]
- 19. Efficacy and Safety of Pitavastatin in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea (PROOF Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pitavastatin Sodium in Atherosclerosis Research
Welcome to the technical support center for researchers utilizing Pitavastatin sodium in in vivo atherosclerosis studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dosage for Pitavastatin in rodent and rabbit models of atherosclerosis?
A1: Selecting a starting dose requires balancing therapeutic efficacy with potential toxicity. Dosages vary significantly based on the animal model and research objective.
-
For Mice (e.g., ApoE-/-): A common approach is administration via a supplemented diet at 100 mg/kg of diet (approximately 0.01% wt/wt), which translates to a daily dose of about 10 mg/kg body weight[1]. Other studies have explored daily oral gavage doses ranging from 0.18 mg/kg to 18 mg/kg, noting that lower doses may be effective for specific outcomes like reducing vascular leakage, while higher doses might have potentiating effects on neovascularization[2].
-
For Rabbits (e.g., New Zealand White): Doses from 0.05 mg/kg/day have been shown to reduce oxidative stress, sometimes without significantly altering serum cholesterol levels[3]. In models combining a high-fat diet with vascular injury, much higher doses of 30 mg/kg and 60 mg/kg have been used to investigate effects on NF-κB signaling[4].
-
For Rats (Pharmacokinetic Studies): A dose of 5 mg/kg has been used for oral pharmacokinetic experiments[5].
It is crucial to perform a dose-response study within your specific model to determine the optimal concentration for your experimental endpoints.
Q2: How should I administer this compound to my animals?
A2: The route of administration depends on the desired pharmacokinetic profile and experimental convenience.
-
Dietary Admixture: Mixing the drug into the feed is a common, non-invasive method for long-term studies. It provides continuous drug exposure. A study in ApoE-/- mice used a high-cholesterol diet supplemented with Pitavastatin at 100 mg/kg of the diet[1][6].
-
Oral Gavage: This method ensures precise dosing at specific time points. It is suitable for pharmacokinetic studies and when dietary intake may be variable.
-
Intravenous (IV) Injection: While less common for long-term atherosclerosis studies, IV administration is used for novel delivery systems, such as nanoparticles, to target atherosclerotic plaques directly. One study successfully used a weekly IV injection of 0.4 mg/kg of nanoparticle-encapsulated Pitavastatin[7].
Q3: My animals are being treated with Pitavastatin, but I don't see a significant reduction in their total serum cholesterol. Is the experiment failing?
A3: Not necessarily. While Pitavastatin's primary clinical function is to lower cholesterol by inhibiting HMG-CoA reductase[8][9], its anti-atherosclerotic effects in animal models are often attributed to its "pleiotropic" effects, which are independent of lipid lowering. These include:
-
Anti-inflammatory actions: Reducing macrophage accumulation within plaques[1][6][10].
-
Immunomodulatory effects: Suppressing signaling pathways like NF-κB and AP-1 that drive vascular inflammation[4][11].
-
Plaque stabilization: Improving the composition of coronary plaques[12][13].
One study in hypercholesterolemic rabbits noted that a dose of 0.05 mg/kg/day was effective in reducing oxidative stress without any action on serum cholesterol levels[3]. Therefore, you should assess markers of inflammation, plaque composition, and oxidative stress in addition to lipid profiles.
Q4: What is the recommended treatment duration for an atherosclerosis study with Pitavastatin?
A4: The treatment period should be sufficient to allow for the development and potential regression or stabilization of atherosclerotic plaques.
-
Short-term studies (15 days): In rabbits, a lipid-lowering effect was observed in as little as 15 days[3].
-
Medium-term studies (10-12 weeks): This is a common duration for mouse studies. In ApoE-/- mice, a 10-week treatment period was sufficient to reduce inflammation within lesions[1]. Another 12-week study in mice demonstrated that nanoparticle-delivered Pitavastatin could decelerate the progression of atherosclerosis[7].
-
Long-term studies (52 weeks): Human clinical trials assessing plaque stabilization have extended for 52 weeks[14].
The duration should be aligned with the specific stage of atherosclerosis being investigated (e.g., initiation, progression, or regression).
Q5: Are there any known toxicity concerns with Pitavastatin in animal models?
A5: While generally well-tolerated, some studies have reported adverse effects, particularly at higher doses. A fertility study in rabbits noted mortality in both males and females at a dose of 1 mg/kg/day, which is approximately 30 times the clinical systemic exposure[15]. Carcinogenicity studies in rats showed an increased incidence of thyroid follicular cell tumors at 25 mg/kg/day[15]. It is essential to monitor animals for signs of distress, weight loss, or other adverse effects and to consult relevant toxicology data when planning high-dose experiments.
Quantitative Data Summary
The following tables summarize dosages and key findings from various in vivo studies.
Table 1: Pitavastatin Dosage in Murine Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| ApoE-/- Mice | 100 mg/kg diet (~10 mg/kg/day) | Dietary Admixture | 10 weeks | Reduced macrophage accumulation and plasma osteopontin.[1][6] | [1] |
| ApoE-/- Mice | 0.4 mg/kg (nanoparticle) | Intravenous (weekly) | 12 weeks | Decelerated atherosclerosis progression; as effective as 1 mg/kg/day oral dose.[7] | [7] |
| C57 Bl/6J Mice | 0.18 mg/kg/day | Oral Gavage | 14 days | Reduced vascular leakage in a CNV model.[2] | [2] |
| C57 Bl/6J Mice | 18 mg/kg/day | Oral Gavage | 14 days | Increased vascular leakage, indicating a potential dose-dependent adverse effect.[2] | [2] |
Table 2: Pitavastatin Dosage in Rabbit & Rat Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Hypercholesterolemic Rabbits | 0.05 mg/kg/day | Not Specified | >12 weeks | Reduced oxidative stress without affecting serum cholesterol.[3] | [3] |
| Rabbits + Balloon Injury | 30 mg/kg and 60 mg/kg | Not Specified | 4 weeks | Restored hemodynamic parameters and attenuated plasma lipids via NF-κB inhibition.[4] | [4] |
| Wild-Type Rats | 5 mg/kg | Oral Administration | Single Dose | Used for pharmacokinetic profiling.[5] | [5] |
Experimental Protocols
Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice with Chronic Renal Disease (CRD)
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, 10 weeks old.
-
Diet: High-fat diet (21% fat, 0.21% cholesterol) for a total of 22 weeks.
-
Induction of CRD: At 20 weeks of age, perform a left heminephrectomy. One week later, perform a right total nephrectomy (5/6 nephrectomy).
-
Drug Administration: Following the second surgery (at 22 weeks of age), divide mice into groups. The treatment group receives the high-cholesterol diet supplemented with Pitavastatin at a dose of 100 mg/kg diet for 10 weeks.
-
Assessment of Atherosclerosis:
-
Histology: At 32 weeks, euthanize mice and perfuse the vascular system. Excise the brachiocephalic artery for histological analysis (e.g., H&E staining, Mac3 immunostaining for macrophages)[1].
-
Fluorescence Imaging: Conduct ex vivo near-infrared (NIR) fluorescence imaging of the excised artery to quantify inflammation and macrophage accumulation[1].
Protocol 2: High-Fat Diet and Balloon Injury Model in Rabbits
-
Animal Model: Healthy New Zealand rabbits.
-
Diet and Injury:
-
Feed animals a high-fatty (HF) diet to induce hyperlipidemia.
-
After an initial period on the diet, induce mechanical injury to the abdominal aorta using a balloon catheter to accelerate plaque formation.
-
-
Drug Administration: For four weeks, administer Pitavastatin daily to treatment groups (e.g., low dose: 30 mg/kg; high dose: 60 mg/kg) concurrently with the HF diet. A control group receives the HF diet alone.
-
Assessment of Atherosclerosis:
-
Hemodynamic Parameters: Measure intima-media thickness, minimal lumen area (MLA), and minimal lumen diameter (MLD) of the abdominal aorta using appropriate imaging modalities[4].
-
Biochemical Analysis: Measure plasma levels of total cholesterol (CHOL), high-density lipoproteins (HDL), low-density lipoprotein cholesterol (LDL-c), and triglycerides (TG)[4].
-
Molecular Analysis: Isolate endothelial cells from the abdominal aorta to determine the activity of the NF-κB signaling pathway (e.g., via Western blot for key proteins like NF-κB, Bax, and Bcl-2) to explore the underlying mechanism[4].
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action for Pitavastatin via inhibition of the HMG-CoA reductase pathway.
Caption: Experimental workflow for Pitavastatin studies in an ApoE-/- mouse model with CRD.
References
- 1. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effect of pitavastatin on VEGF and angiogenesis in a mouse model of choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Pitavastatin on Vascular Reactivity in Hypercholesterolemic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease | PLOS One [journals.plos.org]
- 7. Effects of nanoparticle-mediated delivery of pitavastatin on atherosclerotic plaques in ApoE-knockout mice and THP-1-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitavastatin: Coronary Atherosclerotic Plaques Changes and Cardiovascular Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pitavastatin - from clinical trials to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilization and regression of coronary plaques treated with pitavastatin proven by angioscopy and intravascular ultrasound--the TOGETHAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Long-Term Stability of Pitavastatin Sodium in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of pitavastatin sodium in research formulations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound in a research setting?
A1: For long-term storage, this compound should be stored in well-closed containers at controlled room temperature (20-25°C or 68-77°F). Some suppliers recommend refrigeration (2-8°C). It is crucial to protect it from light and moisture to prevent degradation. For solutions, stability is dependent on the solvent and concentration; for instance, a dosing solution of this compound has been found to be stable for up to 24 hours at room temperature.[1]
Q2: What are the main degradation products of this compound?
A2: The primary degradation pathway for pitavastatin is hydrolysis, which leads to the formation of its inactive lactone metabolite.[2][3][4] Other degradation products can be formed under stress conditions such as acid or base hydrolysis, oxidation, and photolysis.
Q3: How does pH affect the stability of this compound?
A3: Pitavastatin is susceptible to both acidic and basic conditions, with significant degradation observed in both.[5] Formulations with a slightly basic pH (around 10-10.8) have shown good time-dependent stability.
Q4: Are there different polymorphic forms of pitavastatin with varying stability?
A4: Yes, several polymorphic forms of pitavastatin calcium have been identified (Forms A, B, C, D, E, F, and K). Polymorphic form K has demonstrated superior chemical and physical stability under stress conditions, including high humidity and elevated temperatures, making it a good candidate for solid dosage forms.[6]
Troubleshooting Guide for this compound Stability Studies
This guide addresses common issues encountered during the analysis of this compound stability samples, particularly using High-Performance Liquid Chromatography (HPLC).
Q: I am observing peak tailing for the main pitavastatin peak in my HPLC chromatogram. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like pitavastatin is often caused by secondary interactions with residual silanol groups on the silica-based column.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3-4) can protonate the silanol groups and reduce these interactions.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of free silanol groups.
-
Solution 3: Check for Column Contamination: The column may be contaminated with strongly retained impurities. Try flushing the column with a strong solvent.
-
Solution 4: Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q: I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is their origin?
A: Ghost peaks can arise from several sources:
-
Carryover: A portion of the sample from the previous injection may be retained in the injector or column and elute in the current run. Clean the injection port and ensure adequate run times to elute all components.
-
Contaminated Mobile Phase: Impurities in the solvents or additives of your mobile phase can appear as peaks. Use high-purity solvents and prepare fresh mobile phase daily.
-
Sample Degradation in Autosampler: Pitavastatin solutions may degrade over time in the autosampler. Ensure the autosampler temperature is controlled and analyze samples promptly after preparation.
Q: The retention time of my pitavastatin peak is shifting between injections. What should I do?
A: Retention time drift can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 20-30 column volumes.
-
Fluctuations in Temperature: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the composition. Prepare the mobile phase carefully and keep the solvent reservoirs capped.
-
Pump Issues: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and degassed.
Q: I am having difficulty separating pitavastatin from its lactone degradation product. How can I improve the resolution?
A: Achieving good resolution between a parent drug and its closely related impurities requires careful method optimization.
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve separation.
-
Change the Stationary Phase: If resolution is still poor, consider a column with a different selectivity, for example, a phenyl-hexyl or a polar-embedded phase.
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Logical Troubleshooting Workflow for HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
Quantitative Stability Data
The following tables summarize representative stability data for pitavastatin. Note that actual stability will depend on the specific formulation, packaging, and storage conditions.
Table 1: Long-Term Stability of Pitavastatin Calcium 4 mg Film-Coated Tablets Data is illustrative and based on publicly available assessment reports.[7]
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (% w/w) |
| 25°C / 60% RH | 0 Months | 100.0 | < 0.1 |
| 6 Months | 99.8 | 0.15 | |
| 12 Months | 99.5 | 0.21 | |
| 18 Months | 99.2 | 0.28 | |
| 30°C / 65% RH | 0 Months | 100.0 | < 0.1 |
| 6 Months | 99.4 | 0.25 | |
| 12 Months | 98.9 | 0.35 | |
| 40°C / 75% RH (Accelerated) | 0 Months | 100.0 | < 0.1 |
| 3 Months | 98.5 | 0.45 | |
| 6 Months | 97.8 | 0.60 |
Table 2: Forced Degradation of this compound Data compiled from various forced degradation studies. Conditions and results may vary between studies.
| Stress Condition | Duration | Degradation (%) | Major Degradation Products Identified |
| Acid Hydrolysis (e.g., 1N HCl at 60°C) | 1 hour | ~7.90 | Anti-isomer impurity, Lactone impurity |
| Base Hydrolysis (e.g., 2N NaOH at 60°C) | 1 hour | ~9.79 | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone |
| Oxidative (e.g., 3% H₂O₂ at 25°C) | 1 hour | ~7.43 | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone |
| Thermal (60°C) | 2 days | ~9.64 | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, Tertiary butyl ester |
| Humidity (90% RH at 25°C) | 7 days | ~3.92 | 5-oxo impurity, Lactone impurity, Impurity B |
| Photolytic (UV light) | 7 days | Variable | Lactone and other photoproducts |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is a representative method compiled from published literature for the analysis of this compound and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a phosphate buffer (pH adjusted to 3.4-4.5) and acetonitrile in a ratio of approximately 65:35 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10-100 µg/mL.
-
Sample Preparation (for formulated products):
-
Weigh and finely powder a representative number of units (e.g., tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a portion of the diluent (e.g., methanol), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the working standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are greater than 2000.
5. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the amount of this compound and any degradation products in the sample by comparing the peak areas with those of the standard.
Experimental Workflow for a Stability Study
Caption: A typical experimental workflow for a long-term stability study.
Signaling Pathway
Pitavastatin's mechanism of action involves the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
HMG-CoA Reductase Pathway and Site of Pitavastatin Inhibition
Caption: The HMG-CoA reductase pathway and the inhibitory action of pitavastatin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Technical Support Center: Interpreting Unexpected Results in Pitavastatin Sodium Experiments
Welcome to the technical support center for Pitavastatin sodium experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: My cells are showing an unexpected increase in proliferation at low concentrations of Pitavastatin, while higher concentrations are cytotoxic. Is this normal?
A1: This is a known phenomenon referred to as a biphasic or hormetic effect. Some studies have observed that low concentrations of Pitavastatin can enhance the migration, proliferation, and viability of certain cell types, such as vascular endothelial cells, while higher concentrations inhibit these functions. This effect is concentration-dependent and can vary between cell lines. It is crucial to perform a full dose-response curve to identify the cytotoxic and any potential proliferative ranges for your specific cell model.
Q2: I'm seeing a paradoxical increase in the phosphorylation of ERK1/2 in my Western blots after Pitavastatin treatment, which is contrary to the expected anti-proliferative effect. Why is this happening?
A2: This is an interesting and documented unexpected result. While many statins are known to inhibit ERK1/2 activation, some studies have reported a sustained hyperphosphorylation of ERK1/2 in human T-cells treated with low (nanomolar) concentrations of Pitavastatin.[1] This paradoxical activation of what is typically a pro-proliferative pathway has been linked to the induction of apoptosis in these cells. It is hypothesized that the sustained, rather than transient, activation of ERK1/2 can switch its function from pro-survival to pro-apoptotic. If you observe this, it is recommended to co-treat with a MEK1/2 inhibitor (like U0126) to confirm if the apoptosis is indeed ERK1/2-dependent.
Q3: My lipid analysis of cell lysates shows inconsistent or no change in cholesterol levels after Pitavastatin treatment. What could be the issue?
A3: Several factors could contribute to this:
-
Timepoint of Analysis: The cellular response to HMG-CoA reductase inhibition is dynamic. An initial decrease in intracellular cholesterol synthesis can be compensated for by an upregulation of LDL receptor expression and increased cholesterol uptake from the media. Ensure you are analyzing at appropriate time points to capture the desired effect.
-
Serum in Media: The serum used in cell culture medium is a significant source of cholesterol. High serum concentrations can mask the inhibitory effect of Pitavastatin on endogenous cholesterol synthesis. Consider reducing the serum concentration or using a serum-free medium for a defined period before and during the experiment.
-
Cell Type: The metabolic activity and cholesterol homeostasis mechanisms can vary significantly between different cell types. Ensure your cell model is appropriate for studying lipid metabolism.
-
Assay Sensitivity: Verify the sensitivity and linearity of your cholesterol quantification assay.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT, CCK-8 assays)
| Potential Cause | Troubleshooting Step |
| Pitavastatin Solubility Issues | Pitavastatin calcium is sparingly soluble in aqueous buffers but has good solubility in DMSO and DMF.[2] Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it in your cell culture medium. Ensure the final DMSO concentration in your assay is low (<0.1%) and consistent across all wells, including controls. |
| Pitavastatin Degradation | Pitavastatin can degrade under certain conditions, such as exposure to acidic or basic environments and oxidative stress.[3][4] Prepare fresh dilutions from your stock solution for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Interaction with Assay Reagents | Although not commonly reported for Pitavastatin, some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing the tetrazolium salt). To rule this out, run a control with Pitavastatin in cell-free medium to check for any background signal generation. |
| Incorrect Seeding Density | Cells that are too sparse or too confluent can respond differently to treatment. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during the experiment. |
| Serum Concentration Variability | The presence of cholesterol and other lipids in fetal bovine serum (FBS) can influence the cellular response to statins. If you observe high variability, consider using a single, quality-tested batch of FBS for all related experiments or reducing the serum concentration. |
Issue 2: Unexpected Signaling Pathway Activation (e.g., Western Blot Results)
| Potential Cause | Troubleshooting Step |
| Paradoxical ERK1/2 Activation | As mentioned in the FAQs, low concentrations of Pitavastatin can induce ERK1/2 phosphorylation, leading to apoptosis.[1] Confirm this by: 1) Performing a dose-response experiment to see if this effect is specific to a low concentration range. 2) Using a MEK1/2 inhibitor to see if it reverses the apoptotic effect. 3) Checking for downstream markers of apoptosis like cleaved caspases. |
| Activation of JNK Pathway | Pitavastatin has been shown to induce apoptosis in some cancer cells through the activation of the JNK signaling pathway.[5] This is often dependent on the depletion of geranylgeranyl pyrophosphate (GGPP), a downstream product of the mevalonate pathway. To confirm this mechanism: 1) Co-treat with GGPP to see if it rescues the cells from apoptosis and reduces JNK activation. 2) Use a JNK inhibitor to see if it blocks Pitavastatin-induced apoptosis. |
| Off-Target Effects | While Pitavastatin is a potent HMG-CoA reductase inhibitor, at very high concentrations, off-target effects can occur. Always compare your results to a positive control (another statin) and ensure you are using a clinically and experimentally relevant concentration range. |
| Antibody Specificity | Ensure the antibodies you are using for Western blotting are specific and validated for the target protein. Run appropriate controls, such as lysates from cells where the target protein is knocked down or overexpressed. |
Issue 3: Inconsistent Cell Cycle Analysis Results (e.g., Flow Cytometry)
| Potential Cause | Troubleshooting Step |
| Cell Clumping | After ethanol fixation, cells can be prone to clumping, which can lead to inaccurate cell cycle profiles. To minimize this, add cold 70% ethanol dropwise while gently vortexing the cell suspension.[6][7] |
| Inadequate RNAse Treatment | Propidium iodide (PI) can also bind to double-stranded RNA, leading to a broadening of the G1 peak and an overestimation of S-phase cells. Ensure you are treating your fixed cells with an adequate concentration of RNase A for a sufficient amount of time to degrade all RNA.[7] |
| Dose- and Time-Dependent Effects | Pitavastatin's effect on the cell cycle can be both dose- and time-dependent. It has been shown to cause G0/G1 phase arrest at higher concentrations.[5] Perform a time-course and dose-response experiment to fully characterize its effect on your cell line. |
| Apoptotic Cells | Pitavastatin can induce apoptosis, leading to an increase in the sub-G1 population. If you see a large sub-G1 peak, confirm apoptosis using a complementary method such as Annexin V staining. |
Data Presentation
Table 1: IC50 Values of Pitavastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | ~1.5 | MTT | [8] |
| A172 | Glioblastoma | ~1.0 | MTT | [8] |
| GBM4 | Glioblastoma | ~0.1-1.0 | Not Specified | [8] |
| U87 | Glioblastoma | ~1.0-10 | Not Specified | [8] |
| Ca Ski | Cervical Cancer | ~5-10 | CCK-8 | [9] |
| HeLa | Cervical Cancer | ~5-10 | CCK-8 | [9] |
| C-33 A | Cervical Cancer | ~5-10 | CCK-8 | [9] |
| Huh-7 | Liver Cancer | ~5 | MTT | [10] |
| SMMC7721 | Liver Cancer | ~5 | MTT | [10] |
| SCC12 | Squamous Cell Carcinoma | Dose-dependent decrease in viability | MTT | [5] |
| SCC13 | Squamous Cell Carcinoma | Dose-dependent decrease in viability | MTT | [5] |
Table 2: Effects of Pitavastatin on T-Cell Proliferation and Apoptosis
| Parameter | Condition | Result | Reference |
| IC50 (Proliferation) | Freshly stimulated T-cells | 3.6 nM | [11] |
| Pre-activated T-cells | 48.5 nM | [11] | |
| Cell Cycle | >400 nM Pitavastatin | G0/G1 arrest | [5][11] |
| Apoptosis | Low concentrations (<1 µM) | Increased caspase-3/7 activity | [1] |
| ERK1/2 Signaling | Low concentrations | Sustained hyperphosphorylation | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of Pitavastatin on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pitavastatin Preparation: Prepare a 10 mM stock solution of Pitavastatin in DMSO. From this, create a series of dilutions in complete medium to achieve your desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Pitavastatin. Include a vehicle control (medium with the same final concentration of DMSO as the highest Pitavastatin dose).
-
Incubation: Incubate the plates for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with Pitavastatin using flow cytometry.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Pitavastatin or vehicle control (DMSO) for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations. Transfer the cell suspension to a centrifuge tube.
-
Washing: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6][7]
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNAse Treatment: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of 50 µg/mL PI staining solution to the cell suspension.
-
Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
Visualizations
Caption: Pitavastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Caption: Paradoxical ERK activation by low-dose Pitavastatin leading to apoptosis.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. banglajol.info [banglajol.info]
- 9. bioivt.com [bioivt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
Avoiding interference of Pitavastatin in biochemical assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of pitavastatin in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Can pitavastatin interfere with absorbance-based assays?
A1: Yes, pitavastatin can interfere with absorbance-based assays, particularly those measuring in the ultraviolet (UV) range. Pitavastatin has a strong absorbance peak which could lead to a false positive signal. In various solvents, the UV absorption maxima of pitavastatin have been reported around 245-250 nm.[1]
Q2: Does pitavastatin exhibit autofluorescence, and can it interfere with fluorescence-based assays?
A2: Yes, pitavastatin is a fluorescent molecule and can interfere with fluorescence-based assays. It has been shown to have a native fluorescence with an emission maximum at approximately 418 nm when excited at 252 nm in water.[2] This intrinsic fluorescence can lead to false-positive signals in assays that use fluorophores with similar excitation or emission spectra.
Q3: Can pitavastatin interfere with luciferase-based luminescence assays?
A3: Yes, there is evidence to suggest that pitavastatin can interfere with luciferase-based assays. A study investigating the effect of pitavastatin on AP-1 transcriptional activity using a luciferase reporter assay showed that pitavastatin downregulated luciferase activity. This suggests a potential inhibitory effect on the luciferase enzyme or the overall reporter system.
Q4: Are there any known effects of pitavastatin on specific enzyme assays?
A4: Yes, pitavastatin is a potent inhibitor of HMG-CoA reductase, its primary therapeutic target.[3][4] Therefore, any assay involving this enzyme will be directly affected. Additionally, pitavastatin has been shown to inhibit NAD(P)H oxidase activity.[1] This could interfere with any assay that measures the activity of this enzyme or relies on NAD(P)H-dependent reactions.
Troubleshooting Guides
Issue 1: Unexpectedly high background in a fluorescence-based assay.
This could be due to the intrinsic fluorescence of pitavastatin.
Troubleshooting Steps:
-
Measure the fluorescence of pitavastatin alone: Prepare a solution of pitavastatin at the same concentration used in your assay and in the same assay buffer. Measure the fluorescence using the same excitation and emission wavelengths as your assay.
-
Subtract the background: If significant fluorescence from pitavastatin is detected, subtract this background fluorescence from your experimental readings.
-
Optimize excitation/emission wavelengths: If possible, adjust the excitation and emission wavelengths of your assay to minimize the spectral overlap with pitavastatin's fluorescence profile.
Issue 2: Reduced signal in a luciferase reporter assay.
This may indicate inhibition of the luciferase enzyme by pitavastatin.
Troubleshooting Steps:
-
Perform a luciferase inhibition assay: Test the effect of pitavastatin directly on purified luciferase enzyme activity. This will help determine if the interference is due to direct enzyme inhibition.
-
Use a different reporter system: If pitavastatin is confirmed to inhibit the luciferase you are using, consider switching to an alternative reporter gene system that is not affected by the compound.
-
Run a control experiment: Include a control where you add pitavastatin to the assay after the enzymatic reaction has been stopped to see if it interferes with the detection reagents themselves.[5]
Issue 3: Inconsistent results in an absorbance-based assay in the UV range.
This could be due to the absorbance of pitavastatin itself.
Troubleshooting Steps:
-
Measure the absorbance spectrum of pitavastatin: Scan the absorbance of a pitavastatin solution across the relevant UV spectrum to identify its absorbance peaks.
-
Use a baseline correction: If your assay wavelength overlaps with a pitavastatin absorbance peak, subtract the absorbance of a pitavastatin-only control from your experimental values.
-
Shift the assay wavelength: If your assay allows, choose a wavelength for measurement where pitavastatin has minimal absorbance.
Data Summary
Table 1: Spectral Properties of Pitavastatin
| Parameter | Wavelength (nm) | Solvent | Reference |
| UV Absorbance Maximum | ~250 | 0.1N HCl | [1] |
| UV Absorbance Maximum | ~245 | pH 6.8 Phosphate Buffer | [1] |
| Fluorescence Excitation | 252 | Water | [2] |
| Fluorescence Emission | 418 | Water | [2] |
Table 2: Known Enzymatic Interactions of Pitavastatin
| Enzyme | Effect | Assay Implication | Reference |
| HMG-CoA Reductase | Inhibition | Direct interference in HMG-CoA reductase activity assays. | [3][4] |
| NAD(P)H Oxidase | Inhibition | Potential interference in assays measuring NAD(P)H oxidase activity or downstream effects. | [1] |
Experimental Protocols & Workflows
Protocol 1: Assessing Pitavastatin Autofluorescence
Objective: To determine if pitavastatin exhibits autofluorescence under the conditions of a specific fluorescence-based assay.
Materials:
-
Pitavastatin stock solution
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of pitavastatin in the assay buffer, covering the concentration range to be used in the experiment.
-
Include a buffer-only control (blank).
-
Dispense the solutions into the wells of a black, clear-bottom microplate.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths and filter sets as the primary assay.
-
Plot the fluorescence intensity against the pitavastatin concentration to determine the extent of autofluorescence.
Caption: Workflow for assessing pitavastatin autofluorescence.
Protocol 2: Validating Hits from a Luciferase-Based Screen
Objective: To determine if a positive result in a luciferase-based screen is due to true biological activity or interference from pitavastatin.
Methodology:
-
Primary Screen: Perform the initial screen to identify compounds that modulate the biological pathway of interest.
-
Counter-Screen: Test active compounds (including pitavastatin if it was a hit) in a cell-free luciferase activity assay. This will identify direct inhibitors of the luciferase enzyme.
-
Orthogonal Assay: Confirm the biological activity of non-inhibitory hits using an assay with a different readout (e.g., a fluorescence-based assay or qPCR for a downstream gene).
Caption: Hit validation workflow for luciferase-based screens.
Signaling Pathway Considerations
Pitavastatin primarily acts by inhibiting the HMG-CoA reductase enzyme, which is a key step in the mevalonate pathway. This pathway is responsible for cholesterol biosynthesis but also for the production of other important molecules. Interference in assays related to downstream products of this pathway is therefore possible.
References
- 1. Pitavastatin restores vascular dysfunction in insulin-resistant state by inhibiting NAD(P)H oxidase activity and uncoupled endothelial nitric oxide synthase-dependent superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reframeDB [reframedb.org]
Control experiments for validating Pitavastatin sodium's specific effects
Welcome to the technical support center for researchers utilizing Pitavastatin sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting experiments aimed at validating the specific effects of Pitavastatin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are not responding to Pitavastatin treatment. What are the possible reasons?
A1: Lack of cellular response to Pitavastatin can stem from several factors. Here is a troubleshooting guide:
-
Drug Activity: Unlike some statins like simvastatin which are prodrugs requiring activation, Pitavastatin is administered in its active form.[1] However, ensure the proper storage and handling of your this compound to maintain its activity.
-
Cell Type and Density: The sensitivity to statins can be cell-type dependent. Ensure that your cell line is known to be responsive to statins. Cell density at the time of treatment can also influence the outcome; ensure consistent seeding density across experiments.
-
Dosage and Duration: The effective concentration of Pitavastatin can vary significantly between cell types. It's crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.[2] Concentrations used in in vitro studies are often in the micromolar range, which is higher than physiological plasma concentrations.[3]
-
Mevalonate Pathway Activity: If the cells have a low intrinsic rate of cholesterol synthesis, the effect of HMG-CoA reductase inhibition might be less pronounced.
-
Experimental Readout: Ensure that the assay you are using to measure the effect of Pitavastatin (e.g., cell viability, protein expression) is sensitive and appropriate for the expected biological effect.
Q2: How can I be sure that the observed effects in my experiment are specifically due to the inhibition of HMG-CoA reductase by Pitavastatin?
A2: This is a critical question in drug validation. The most effective way to demonstrate specificity is through "rescue" experiments. The principle is to show that the effects of Pitavastatin can be reversed by adding back products of the mevalonate pathway that are downstream of HMG-CoA reductase.
-
Mevalonate Rescue: Supplementing the culture medium with mevalonate (the direct product of HMG-CoA reductase) should reverse the effects of Pitavastatin.[4][5] This demonstrates that the observed phenotype is due to the depletion of mevalonate and its downstream products.
-
GGPP/FPP Rescue: The mevalonate pathway produces not only cholesterol but also non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These are crucial for protein prenylation.[6] If the effect of Pitavastatin is due to the depletion of these isoprenoids, adding back GGPP or FPP should rescue the phenotype.[4][7]
Q3: I am observing off-target effects. How can I differentiate them from the on-target effects?
A3: Differentiating on-target from off-target effects is essential.
-
Rescue Experiments: As mentioned in Q2, if an effect is not rescued by mevalonate or its downstream metabolites, it is likely an off-target effect.
-
Use of Structurally Different HMG-CoA Reductase Inhibitors: Compare the effects of Pitavastatin with other statins (e.g., atorvastatin, rosuvastatin). If the effect is consistent across different statins, it is more likely to be an on-target effect related to HMG-CoA reductase inhibition.
-
Direct Enzyme Activity Assay: You can directly measure the activity of HMG-CoA reductase in your cell lysates or with purified enzyme in the presence and absence of Pitavastatin to confirm its inhibitory action.[8][9][10]
Q4: What are the appropriate negative and positive controls for my Pitavastatin experiments?
A4: Proper controls are fundamental for valid results.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve Pitavastatin (e.g., DMSO).[2]
-
Inactive Enantiomer (if available): Using a structurally similar but inactive form of the drug can help rule out non-specific effects.
-
-
Positive Controls:
-
Another well-characterized statin: To ensure your experimental system is responsive to HMG-CoA reductase inhibition.
-
A known inducer of the pathway you are studying: For example, if you are studying apoptosis, use a known apoptosis-inducing agent to validate your assay.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on Pitavastatin.
Table 1: IC50 Values of Pitavastatin in Different Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| T cells (freshly stimulated) | Human T-lymphocyte | 3.6 nM | 72 hours | [4] |
| T cells (pre-activated) | Human T-lymphocyte | 48.5 nM | 72 hours | [11] |
| Ovarian Cancer Cells | Human Ovarian Cancer | 5.2 µM | Not Specified | [12] |
| A2780 | Human Ovarian Cancer | 0.6-14 µM | Not Specified | [13] |
| Skov-3 | Human Ovarian Cancer | 0.6-14 µM | Not Specified | [13] |
| Ovsaho | Human Ovarian Cancer | 0.6-14 µM | Not Specified | [13] |
| HCC1937 | Human Breast Cancer | 4.49-12.95 µM | Not Specified | [14] |
| BT-549 | Human Breast Cancer | 16.82 µM | Not Specified | [15] |
| MCF-7 | Human Breast Cancer | 9.52 µM | Not Specified | [15] |
| HepG2 | Human Liver Cancer | 1.84 µM | Not Specified | [15] |
Table 2: Effects of Pitavastatin on Cell Proliferation and Viability
| Cell Line | Concentration | Effect on Viability/Proliferation | Reference |
| Huh-7 and SMMC7721 | 5 µM | Time-dependent inhibition | [2] |
| 4T1.2 | 10 µM | Significant reduction in viability | [5] |
| Fibroblasts | Not Specified | Viability not significantly affected | [16] |
| A549 | 5 µM | Inhibition of cell viability | [17] |
Experimental Protocols
Protocol 1: Mevalonate Rescue Experiment
This protocol is designed to confirm that the observed cellular effects of Pitavastatin are due to the inhibition of the mevalonate pathway.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare a stock solution of Pitavastatin in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of mevalonic acid (or mevalonolactone, which is converted to mevalonate in cells) in cell culture medium.
-
-
Experimental Groups:
-
Vehicle control (medium with solvent).
-
Pitavastatin alone (at a concentration known to cause an effect, e.g., the IC50).
-
Pitavastatin + Mevalonate (co-treatment).
-
Mevalonate alone.
-
-
Incubation: Treat the cells with the respective compounds for the desired duration (e.g., 24-72 hours).
-
Assessment: Measure the desired endpoint (e.g., cell viability using an MTT assay, apoptosis by Annexin V staining, or protein expression via Western blot).
-
Analysis: Compare the results. A successful rescue is observed if the effect of Pitavastatin is significantly reversed in the co-treatment group compared to the Pitavastatin alone group.[4][18]
Protocol 2: HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol allows for the direct measurement of HMG-CoA reductase activity in the presence of inhibitors. This is adapted from commercially available kits.[8][19]
-
Reagent Preparation:
-
Prepare HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH solutions as per the kit instructions. Keep reagents on ice.
-
Prepare your this compound solution at various concentrations.
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add HMG-CoA Reductase enzyme, assay buffer, and your Pitavastatin concentration.
-
Positive Control Well: Add HMG-CoA Reductase enzyme and assay buffer (no inhibitor).
-
Negative Control (No Enzyme) Well: Add assay buffer only.
-
-
Initiate Reaction: Add NADPH and HMG-CoA to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 2-3 minutes for at least 10 minutes. The activity is determined by the rate of decrease in absorbance as NADPH is consumed.
-
Calculation: Calculate the rate of NADPH consumption for each condition. The percent inhibition by Pitavastatin can be determined by comparing the rate in the sample wells to the positive control.
Protocol 3: Western Blot for RhoA Activation
This protocol assesses the effect of Pitavastatin on the downstream signaling molecule RhoA, whose activity is dependent on GGPP from the mevalonate pathway.
-
Cell Treatment and Lysis:
-
Treat cells with Pitavastatin (and controls, including a mevalonate or GGPP rescue group) for the desired time.
-
Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against RhoA overnight at 4°C.[20][21]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in RhoA expression or activity (which may require a specific activity assay) with Pitavastatin treatment, which is rescued by GGPP, would support an on-target effect.[22]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statin-Induced Geranylgeranyl Pyrophosphate Depletion Promotes PCSK9–Dependent Adipose Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the mevalonate pathway augments the activity of pitavastatin against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. abcam.com [abcam.com]
- 20. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Pitavastatin vs. Rosuvastatin in Murine Atherosclerosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pitavastatin and rosuvastatin in murine models of atherosclerosis, supported by experimental data from various studies. The information is intended to assist researchers in selecting the appropriate agent for their preclinical studies.
Summary of Key Findings
Both pitavastatin and rosuvastatin have demonstrated efficacy in reducing atherosclerotic plaque development in murine models. The primary mechanisms of action involve lipid-lowering and pleiotropic anti-inflammatory effects. While direct head-to-head comparative studies in the same murine model are limited, this guide synthesizes available data to draw meaningful comparisons.
Data Presentation
Table 1: Effects on Atherosclerotic Plaque Size
| Statin | Mouse Model | Dosage | Duration | Plaque Size Reduction | Study Highlights |
| Pitavastatin | ApoE-/- with Chronic Renal Disease | 10 mg/kg/day (in diet) | 10 weeks | Attenuated luminal stenosis in brachiocephalic arteries.[1] | Reduced macrophage accumulation and osteopontin expression in plaques.[1] |
| Rosuvastatin | ApoE-/- | 10 mg/kg/day (gavage) | 20 weeks | Reduced plaque areas in the aorta inner surface and aortic sinus.[2] | Significantly improved lipid profiles and reduced circulating inflammatory cytokines.[2] |
| Rosuvastatin | SR-B1-/-/apoE-/- | 10 mg/kg/day (injection) | 2 weeks | ~44% reduction in cross-sectional plaque area in the aortic sinus.[3] | Effects were independent of plasma cholesterol lowering.[3] |
| Rosuvastatin | Leptin and LDL-receptor deficient (DKO) | 10 mg/kg/day (s.c.) | 12 weeks | Lowered plaque volume and inhibited macrophage and lipid accumulation.[4] | Increased expression of SOD1, an antioxidant enzyme, in the aorta.[4] |
Table 2: Effects on Lipid Profiles
| Statin | Mouse Model | Dosage | Duration | Total Cholesterol | Triglycerides | LDL-C | HDL-C |
| Pitavastatin | ApoE-/- with CRD | 10 mg/kg/day | 10 weeks | No significant impact.[1] | No significant impact.[1] | - | - |
| Rosuvastatin | ApoE-/- | 10 mg/kg/day | 20 weeks | Lowered.[2] | Lowered.[2] | Lowered.[2] | Elevated.[2] |
| Rosuvastatin | SR-B1-/-/apoE-/- | 10 mg/kg/day | 2 weeks | Increased.[3] | - | - | - |
| Rosuvastatin | Leptin and LDL-receptor deficient (DKO) | 10 mg/kg/day | 12 weeks | No effect.[4] | Lowered.[4] | - | - |
Table 3: Effects on Inflammatory Markers
| Statin | Model | Dosage | Duration | MCP-1 | VCAM-1 | IL-6 | Other Markers |
| Pitavastatin | ApoE-/- with CRD (in vivo) | 10 mg/kg/day | 10 weeks | - | - | - | Reduced plasma and plaque osteopontin.[1] |
| Pitavastatin | Human Umbilical Vein Endothelial Cells (in vitro) | 0.01-1 µmol/L | 1 hr pre-treatment | - | Inhibited TNF-α induced expression.[5] | - | - |
| Rosuvastatin | ApoE-/- (in vivo) | 10 mg/kg/day | 20 weeks | - | - | Reduced circulating levels.[2] | Reduced circulating CRP, TNF-α, and IL-1β.[2] |
| Atorvastatin/ Rosuvastatin | ApoE-/- (in vivo) | Not specified | 4 weeks | Decreased protein expression.[6] | - | - | - |
| Rosuvastatin | ApoE-/- with Periodontitis (in vivo) | Not specified | Not specified | - | - | Inhibited ligature-induced expression in aorta. | Inhibited ligature-induced TNF-α and IL-1β expression in aorta.[7] |
| Pitavastatin/ Rosuvastatin | Diabetic Rats (in vivo) | 0.8 mg/kg (P) / 10 mg/kg (R) | 4 weeks | - | - | - | Downregulated cardiac gene expression of NF-κB and TLR-4.[8][9] |
Experimental Protocols
A generalized experimental workflow for evaluating statins in murine atherosclerosis models is as follows. Specific details may vary between studies.
Animal Models
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice lack ApoE, a protein crucial for lipid metabolism, leading to spontaneous hypercholesterolemia and the development of atherosclerotic plaques that resemble human lesions.[1][2][10]
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice lack the LDL receptor, resulting in elevated LDL cholesterol levels and atherosclerosis development, particularly on a high-fat diet.
-
SR-B1-/-/apoE-/- double knockout mice: These mice exhibit a more human-like coronary heart disease phenotype.[3][11]
-
Leptin and LDL-receptor deficient (DKO) mice: A model for combined obesity and dyslipidemia.[4]
Induction of Atherosclerosis
-
High-Fat Diet: Mice are typically fed a "Western-style" high-fat diet, often containing 21% fat and 0.15-0.21% cholesterol, for a period ranging from several weeks to months to accelerate the development of atherosclerosis.[1][2]
Statin Administration
-
Dosage: Dosages in murine studies are generally higher than in humans to account for differences in metabolism. Common dosages range from 5 to 20 mg/kg/day.[1][2]
-
Route of Administration: Statins can be administered through various routes, including oral gavage, subcutaneous injection, or mixed into the diet.[1][2][3]
-
Duration: Treatment duration varies depending on the study's objectives, ranging from a few weeks to several months.[1][2][3]
Atherosclerotic Plaque Analysis
-
Histology: Aortas, particularly the aortic root and arch, are dissected, sectioned, and stained to visualize and quantify atherosclerotic lesions.
-
Oil Red O Staining: Used to stain neutral lipids, allowing for the quantification of lipid-rich plaque areas.[2]
-
Hematoxylin and Eosin (H&E) Staining: Provides general morphological information about the plaque structure.
-
Immunohistochemistry: Utilizes specific antibodies to identify and quantify cellular components within the plaque, such as macrophages (e.g., using Mac-3 or MOMA-2 antibodies).[1][10]
-
Lipid Profile Analysis
-
Blood samples are collected to measure plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C using standard enzymatic colorimetric assays.[2]
Inflammatory Marker Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of specific cytokines and chemokines (e.g., IL-6, MCP-1, TNF-α) in serum or tissue homogenates.[2][10]
-
qPCR (Quantitative Polymerase Chain Reaction): Measures the mRNA expression levels of inflammatory genes in tissues like the aorta.[7]
Visualizations
Experimental Workflow
NF-κB Signaling Pathway in Inflammation
Conclusion
Both pitavastatin and rosuvastatin demonstrate significant anti-atherosclerotic effects in various murine models. Rosuvastatin has been shown to reduce plaque size and improve lipid profiles in several studies. Pitavastatin has also been shown to reduce plaque burden and inflammation, with some evidence suggesting its effects may be independent of lipid-lowering. The choice between these statins for preclinical research may depend on the specific scientific question being addressed, such as the relative importance of lipid-lowering versus direct anti-inflammatory effects. This guide provides a summary of the available data to aid in this decision-making process.
References
- 1. Pitavastatin Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosuvastatin exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosuvastatin Reduces Aortic Sinus and Coronary Artery Atherosclerosis in SR-B1 (Scavenger Receptor Class B Type 1)/ApoE (Apolipoprotein E) Double Knockout Mice Independently of Plasma Cholesterol Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin restores superoxide dismutase expression and inhibits accumulation of oxidized LDL in the aortic arch of obese dyslipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pitavastatin on the expression of VCAM-1 and its target gene miR-126 in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statins Promote the Regression of Atherosclerosis via Activation of the CCR7-Dependent Emigration Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades | PLOS One [journals.plos.org]
- 10. e-century.us [e-century.us]
- 11. Rosuvastatin Reduces Aortic Sinus and Coronary Artery Atherosclerosis in SR-B1 (Scavenger Receptor Class B Type 1)/ApoE (Apolipoprotein E) Double Knockout Mice Independently of Plasma Cholesterol Lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
Pitavastatin and Atorvastatin: A Comparative Analysis of Their Effects on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pitavastatin and atorvastatin, two commonly prescribed statins, focusing on their respective impacts on endothelial function. The information presented herein is intended to support research and development efforts in cardiovascular medicine by offering a comprehensive overview of the available experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a head-to-head comparative study evaluating the effects of pitavastatin and atorvastatin on various markers of endothelial function.
| Parameter | Pitavastatin (2 mg/day) | Atorvastatin (10 mg/day) | Key Findings |
| Circulating Endothelial Progenitor Cells (CD34+/KDR+ EPCs) | Significant Increase Baseline: 0.021 ± 0.015% After 12 weeks: 0.054 ± 0.044% | No Significant Change | Pitavastatin significantly increased the number of circulating EPCs, which are crucial for endothelial repair.[1][2] |
| Plasma Vascular Endothelial Growth Factor (VEGF) | Significant Increase Baseline: 74.33 ± 32.26 pg/mL After 12 weeks: 98.65 ± 46.64 pg/mL | No Significant Change | Pitavastatin was shown to increase plasma VEGF levels, a key signaling protein in angiogenesis.[1][2] |
| Plasma Asymmetric Dimethylarginine (ADMA) | No Significant Change | Significant Decrease Baseline: 0.68 ± 0.10 µmol/L After 12 weeks: 0.53 ± 0.12 µmol/L | Atorvastatin significantly reduced levels of ADMA, an endogenous inhibitor of nitric oxide synthase.[1][2] |
| In Vitro eNOS Expression in EPCs | Increased | Increased | Both statins demonstrated an ability to increase the expression of endothelial nitric oxide synthase (eNOS).[1][2][3] |
| In Vitro eNOS Phosphorylation in EPCs | Increased | No Significant Change | Only pitavastatin was observed to increase the phosphorylation of eNOS, a key step in its activation.[1][2][3] |
| In Vitro EPC Adhesion | Ameliorated | No Effect | Pitavastatin improved the adhesion ability of early endothelial progenitor cells.[1][2][3] |
| In Vitro EPC Migration | Ameliorated | No Effect | Pitavastatin enhanced the migration capacity of late endothelial progenitor cells.[1][2][3] |
| In Vitro EPC Tube Formation | Ameliorated | No Effect | Pitavastatin improved the tube formation ability of late endothelial progenitor cells, a critical step in angiogenesis.[1][2][3] |
Experimental Protocols
Quantification of Circulating Endothelial Progenitor Cells (EPCs) by Flow Cytometry
-
Blood Sampling: Peripheral blood samples were collected from patients at baseline and after the 12-week treatment period.
-
Cell Staining: Whole blood was incubated with fluorescently labeled monoclonal antibodies against CD34, KDR (VEGFR-2), and CD45.
-
Flow Cytometry Analysis: A flow cytometer was used to identify and quantify the population of cells positive for both CD34 and KDR, and dim for CD45, which are characteristic markers for circulating EPCs. The results were expressed as a percentage of total gated mononuclear cells.[1]
Measurement of Plasma VEGF and ADMA
-
Sample Preparation: Plasma was separated from whole blood by centrifugation.
-
ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits were used to measure the concentrations of VEGF and ADMA in the plasma samples according to the manufacturer's instructions.
In Vitro Studies on Endothelial Progenitor Cells
-
EPC Isolation and Culture: Mononuclear cells were isolated from peripheral blood by density-gradient centrifugation and cultured in endothelial growth medium to differentiate into early and late EPCs.
-
Statin Treatment: Cultured EPCs were treated with either pitavastatin or atorvastatin at a concentration of 10⁻⁷ M for 24 hours.
-
eNOS Expression and Phosphorylation (Western Blot):
-
Cell lysates were prepared from treated EPCs.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies against total eNOS and phosphorylated eNOS (at Ser1177), followed by a secondary antibody.
-
Protein bands were visualized and quantified.
-
-
EPC Functional Assays:
-
Adhesion Assay: Early EPCs were seeded onto fibronectin-coated plates, and the number of adherent cells was counted after incubation.
-
Migration Assay: Late EPCs were placed in the upper chamber of a Transwell plate, and the number of cells that migrated to the lower chamber containing a chemoattractant was quantified.
-
Tube Formation Assay: Late EPCs were seeded onto a basement membrane matrix, and the formation of capillary-like tube structures was observed and quantified.
-
Signaling Pathways and Experimental Workflow
The differential effects of pitavastatin and atorvastatin on endothelial function can be attributed to their distinct interactions with key signaling pathways. Both statins, through the inhibition of HMG-CoA reductase, lead to a reduction in isoprenoid synthesis, which in turn affects the function of small G-proteins like Rho and Rac.[4] This can lead to the upregulation of eNOS. However, studies suggest pitavastatin may have a more direct and pronounced effect on eNOS activation through phosphorylation.
Caption: Comparative signaling pathways of pitavastatin and atorvastatin on endothelial function.
Caption: Experimental workflow for the comparative analysis of pitavastatin and atorvastatin.
References
- 1. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
Pitavastatin Sodium: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Pitavastatin sodium against other commonly prescribed statins, namely Atorvastatin and Rosuvastatin. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways to aid in the objective evaluation of Pitavastatin's performance.
Comparative Analysis of Anti-Inflammatory Efficacy
Statins, primarily known for their lipid-lowering effects, exhibit pleiotropic anti-inflammatory properties that contribute significantly to their cardiovascular benefits. This section summarizes the quantitative data on the impact of Pitavastatin, Atorvastatin, and Rosuvastatin on key inflammatory biomarkers.
| Inflammatory Marker | Statin | Dosage | Study Population | Key Findings | Reference |
| C-Reactive Protein (CRP) | Pitavastatin | 4 mg/day | Patients with diabetes | Significant decrease in hs-CRP from 0.49 mg/l to 0.37 mg/l at 6 months (P < 0.05). | [1] |
| Atorvastatin | 40 mg/day | Patients with acute coronary syndrome | 35% mean decrease in CRP after 4 weeks. | [2] | |
| Atorvastatin | 80 mg vs 10 mg/day | Patients with acute coronary syndrome | High-dose atorvastatin decreased hs-CRP by 40%, while low-dose decreased it by 13.3% (P = 0.001). | [3] | |
| Rosuvastatin | 20 mg/day | Patients with acute coronary syndrome | 44% mean decrease in CRP after 4 weeks; found to be more effective than Atorvastatin in this study. | [2] | |
| Rosuvastatin | 20 mg/day | Patients with low-to-moderate cardiovascular risk | Significantly decreased C-reactive protein (p = 0.045). | [4][5] | |
| Interleukin-6 (IL-6) | Pitavastatin | 10 µM | PMA + ionomycin-activated primary T cells | 25% downregulation of IL-6 mRNA expression. | [6] |
| Pitavastatin | 0.1 µM | Hepatocellular carcinoma cells | Suppressed TNF-α induced IL-6 production. | [7][8] | |
| Atorvastatin | Not specified | Review of studies | Reduces circulating levels of IL-6. | [9] | |
| Rosuvastatin | 20 mg/day | Patients with rheumatoid arthritis | A decrease in the pro-inflammatory cytokine IL-6 was observed, though not statistically significant. | [4] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Pitavastatin | 10 µM | PMA + ionomycin-activated primary T cells | 32% downregulation of TNF-α mRNA expression. | [6] |
| Atorvastatin | Not specified | Patients with chronic kidney disease | Reduced TNF-α levels. | [9] | |
| Rosuvastatin | 20 mg/day | Patients with rheumatoid arthritis | An increase in TNF-α was observed, but the change was not statistically significant. | [4] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Pitavastatin | Not specified | Patients with dyslipidemia | Reduced serum MCP-1 values by -28%. | [10] |
| Oxidized LDL & Lipoprotein-associated phospholipase A2 | Pitavastatin | 4 mg/day | People with HIV | Reduction in oxidized low-density lipoprotein (−29%) and lipoprotein-associated phospholipase A2 (−7%) compared with placebo at 24 months. | [11] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of statins are mediated through various signaling pathways. Pitavastatin has been shown to exert its effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and potentially modulating the NLRP3 inflammasome.
NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines and adhesion molecules.
Pitavastatin has been demonstrated to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB-dependent pro-inflammatory genes.[7][8][12][13]
References
- 1. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of anti-inflammatory effect of atorvastatin with rosuvastatin in patients of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of high versus low-dose atorvastatin on high sensitive C-reactive protein in acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of pitavastatin on NF-kappaB activated by TNF-alpha in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitavastatin attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitavastatin suppresses formation and progression of cerebral aneurysms through inhibition of the nuclear factor kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pitavastatin: A Comparative Analysis of its Pleiotropic Effects Against Other Statins
A detailed examination of the anti-inflammatory, antioxidant, and endothelial function-enhancing properties of pitavastatin in comparison to other commonly prescribed statins, supported by experimental data and mechanistic insights.
Statins, the cornerstone of lipid-lowering therapy, are widely recognized for their cardiovascular benefits, which extend beyond their primary function of inhibiting HMG-CoA reductase. These non-lipid-lowering "pleiotropic" effects, including anti-inflammatory, antioxidant, and endothelial function-improving actions, are critical to their overall therapeutic efficacy. This guide provides a comparative analysis of the pleiotropic effects of pitavastatin against other prominent statins, such as atorvastatin and rosuvastatin, with a focus on the underlying molecular mechanisms and supporting experimental evidence.
Comparative Data on Pleiotropic Effects
The following tables summarize key quantitative data from comparative studies, highlighting the differential effects of pitavastatin and other statins on various biomarkers of inflammation, oxidative stress, and endothelial function.
Anti-inflammatory Effects
| Biomarker | Statin Comparison | Study Population | Key Findings | Reference |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Pitavastatin (1 mg/day) vs. Atorvastatin (5 mg/day) | 146 patients with hypercholesterolemia | Pitavastatin reduced MCP-1 by -28%, while atorvastatin showed a reduction of -11% (p=0.016).[1][2] | [1][2] |
| Pro-inflammatory Cytokines (IL-2, IFN-γ, IL-6, TNF-α) | Pitavastatin (10 µM) vs. Atorvastatin (10 µM) vs. Rosuvastatin (10 µM) | Human primary T cells | Pitavastatin demonstrated significantly stronger inhibitory effects on the production of all measured cytokines compared to atorvastatin and rosuvastatin.[3] | [3] |
| Inflammatory Markers in Alzheimer's Model | Pitavastatin vs. Atorvastatin | APP transgenic mice | Both statins reduced MCP-1-positive neurons, Iba-1-positive microglia, and TNF-α-positive neurons, with pitavastatin showing a comparable significant pleiotropic effect to atorvastatin.[4] | [4] |
Antioxidant Effects
| Biomarker | Statin Comparison | Study Population | Key Findings | Reference |
| Cardiac Antioxidant Enzymes (GSH, GPx, GR, GST, SOD, CAT) | Pitavastatin (1 mg/kg) vs. Rosuvastatin (5 mg/kg) | Wistar rats with high-fat diet-induced obesity | Both statins significantly elevated the levels of all measured cardiac antioxidant enzymes. The effects of pitavastatin were noted to be more prominent than those of rosuvastatin.[5] | [5] |
| Cardiac Lipid Peroxides (TBARS) | Pitavastatin (1 mg/kg) vs. Rosuvastatin (5 mg/kg) | Wistar rats with high-fat diet-induced obesity | Both statins significantly reduced TBARS levels, with pitavastatin showing a more pronounced effect.[5] | [5] |
Endothelial Function
| Biomarker/Parameter | Statin Comparison | Study Population | Key Findings | Reference |
| Circulating Endothelial Progenitor Cells (CD34+KDR+ EPCs) | Pitavastatin (2 mg/day) vs. Atorvastatin (10 mg/day) | 26 high-risk patients (hypercholesterolemia and/or T2DM) | Pitavastatin significantly increased circulating EPCs (from 0.021% to 0.054%), while atorvastatin had no significant effect.[6] | [6] |
| Vascular Endothelial Growth Factor (VEGF) | Pitavastatin (2 mg/day) vs. Atorvastatin (10 mg/day) | 26 high-risk patients | Pitavastatin significantly increased plasma VEGF levels (from 74.33 to 98.65 pg/mL), whereas atorvastatin did not.[6] | [6] |
| Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation | Pitavastatin vs. Atorvastatin | In vitro (Endothelial Progenitor Cells) | While both statins increased eNOS expression, only pitavastatin increased the phosphorylation of eNOS.[6] | [6] |
| Carotid Intima-Media Thickness (CIMT) | Pitavastatin (1 mg/day) vs. Atorvastatin (5 mg/day) | 146 patients with hypercholesterolemia | Pitavastatin led to a greater percent decrease in mean CIMT from baseline compared to atorvastatin (-4.9% vs. -0.5%, p=0.020).[1][2] | [1][2] |
Signaling Pathways and Mechanisms of Action
The pleiotropic effects of statins are primarily attributed to their inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of important isoprenoid intermediates. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras.
Figure 1: General mechanism of statin pleiotropic effects.
Endothelial Function and Nitric Oxide Bioavailability
A key pleiotropic effect of statins is the enhancement of endothelial function, largely through the increased bioavailability of nitric oxide (NO). Statins achieve this by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS). The inhibition of Rho and its downstream effector, Rho-kinase (ROCK), by statins is a crucial mechanism in this process. Rho/ROCK signaling is known to destabilize eNOS mRNA, and its inhibition by statins leads to increased eNOS expression and subsequent NO production.[7][8]
References
- 1. Differential Effects of Atorvastatin and Pitavastatin on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in Patients with Dyslipidemia [jstage.jst.go.jp]
- 2. Differential Effects of Atorvastatin and Pitavastatin on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in Patients with Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin and pitavastatin reduce senile plaques and inflammatory responses in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of antioxidant defense mechanism by pitavastatin and rosuvastatin on obesity-induced oxidative stress in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Cross-Study Examination of Pitavastatin's Efficacy in Lowering LDL Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the low-density lipoprotein (LDL) cholesterol-lowering efficacy of pitavastatin against other commonly prescribed statins. The information is compiled from a range of clinical studies to offer an objective overview supported by experimental data.
Introduction
Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] By competitively inhibiting this enzyme in the liver, pitavastatin reduces intracellular cholesterol levels. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1] This guide synthesizes data from multiple clinical trials to compare the LDL-lowering effects of pitavastatin with those of atorvastatin, rosuvastatin, simvastatin, and pravastatin.
Comparative Efficacy in LDL-C Reduction
Clinical trial data consistently demonstrates pitavastatin's potent efficacy in reducing LDL cholesterol levels. The following tables summarize the percentage reduction in LDL-C observed in various comparative studies.
| Pitavastatin Dose | Mean LDL-C Reduction (%) | Comparator Statin and Dose | Mean LDL-C Reduction (%) | Study Reference |
| 2 mg | Comparable | Atorvastatin 10 mg | Comparable | [3] |
| 4 mg | Up to 45% | Atorvastatin 20 mg | Comparable | [3] |
| 2 mg | Comparable | Simvastatin 20 mg | Comparable | [3] |
| 4 mg | Comparable | Simvastatin 40 mg | Comparable | [3] |
| 1 mg, 2 mg, 4 mg | Statistically Superior | Pravastatin (unspecified dose) | Statistically Inferior | [3] |
Table 1: Pitavastatin LDL-C Reduction Compared to Other Statins
A Cochrane review of studies with durations between three and twelve weeks found that pitavastatin at doses of 1 mg to 16 mg per day lowered LDL cholesterol by 33.3% to 54.7%.[4] The review also highlighted the relative potency of pitavastatin for LDL cholesterol reduction, noting it is approximately 6 times stronger than atorvastatin, 1.7 times stronger than rosuvastatin, and 77 times stronger than fluvastatin.[4]
Experimental Protocols of Key Clinical Studies
Understanding the methodologies of the cited clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for key studies.
LIVES Study (LIVALO Effectiveness and Safety Study)
The LIVES study was a large-scale, long-term, prospective post-marketing surveillance study conducted in Japan to evaluate the efficacy and safety of pitavastatin in a real-world clinical setting.[5]
-
Study Design: Observational, prospective, post-marketing surveillance.
-
Participants: Approximately 20,000 Japanese patients with hypercholesterolemia.[5]
-
Intervention: Pitavastatin administered at doses of 1, 2, or 4 mg daily.
-
Duration: Up to 104 weeks.
-
Primary Outcome Measures: Change in LDL-C from baseline.
-
LDL-C Measurement: Blood samples were collected, and lipid profiles were analyzed. The specific laboratory method for LDL-C measurement is not detailed in the provided search results but is typically a direct enzymatic assay or calculated using the Friedewald formula in such large-scale studies.
JAPAN-ACS (Japan Assessment of Pitavastatin and Atorvastatin in Acute Coronary Syndrome)
This study was a prospective, randomized, open-label, parallel-group trial designed to compare the effects of pitavastatin and atorvastatin on coronary plaque volume in patients with acute coronary syndrome.
-
Study Design: Prospective, randomized, open-label, parallel-group.
-
Participants: Patients with acute coronary syndrome undergoing percutaneous coronary intervention.
-
Intervention: Pitavastatin 4 mg/day versus atorvastatin 20 mg/day.
-
Duration: 8 to 12 months.
-
Primary Outcome Measures: Percentage change in coronary plaque volume as measured by intravascular ultrasound (IVUS). Secondary outcomes included changes in lipid profiles.
-
LDL-C Measurement: Serum lipid levels were measured at baseline and follow-up. The specific assay for LDL-C is not specified in the provided search results.
General Statin Clinical Trial Methodologies
-
Randomization and Blinding: To minimize bias, many statin efficacy trials are designed as randomized, double-blind, placebo-controlled studies.[6][7][8] In a double-blind study, neither the participants nor the investigators know which treatment is being administered.[8] Randomization is the process of assigning participants to treatment or control groups by chance.[8]
-
Inclusion and Exclusion Criteria: These criteria are established to ensure the study population is appropriate for the research question. Common inclusion criteria for hypercholesterolemia studies include specific baseline LDL-C levels (e.g., ≥160 mg/dL or ≥130 mg/dL with other risk factors).[9][10] Exclusion criteria often include conditions that could confound the results, such as homozygous familial hypercholesterolemia, secondary causes of hyperlipidemia (e.g., hypothyroidism), or a history of statin intolerance.[9][11]
-
LDL-C Measurement: The gold standard for LDL-C measurement is beta-quantification, which involves ultracentrifugation.[12] However, for routine clinical trials, LDL-C is often calculated using the Friedewald formula (Total Cholesterol - HDL-C - (Triglycerides/5)) or measured directly using enzymatic assays.[12][13][14] The method used can impact the reported LDL-C values.[13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of statins and a general workflow for a clinical trial evaluating LDL-lowering efficacy.
Caption: Mechanism of action of pitavastatin in reducing LDL cholesterol.
Caption: Generalized workflow of a randomized controlled clinical trial for LDL-lowering drugs.
References
- 1. droracle.ai [droracle.ai]
- 2. HMG-CoA reductase inhibitors.pptx [slideshare.net]
- 3. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 4. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. health.usf.edu [health.usf.edu]
- 9. ong term investigation of Pitavastatin for high-cholesterol in childre | MedPath [trial.medpath.com]
- 10. Efficacy and Safety of Pitavastatin in Children and Adolescents with Familial Hypercholesterolemia in Japan and Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. cms.ifcc.org [cms.ifcc.org]
- 13. Does LDL-C determination method affect statin prescribing for primary prevention? A register-based study in Southern Denmark - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best practice for LDL-cholesterol: when and how to calculate | Journal of Clinical Pathology [jcp.bmj.com]
Replicating published findings on Pitavastatin's neuroprotective effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the neuroprotective effects of Pitavastatin against other commonly researched statins. The data presented is collated from preclinical studies, offering a resource for researchers looking to replicate or build upon these findings.
Comparative Efficacy of Statins in Neuroprotection
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of Pitavastatin and other statins in models of ischemic stroke and Alzheimer's disease.
Ischemic Stroke Models
Statins have been extensively studied for their neuroprotective properties following cerebral ischemia. Key outcome measures in these studies include the reduction of infarct volume and improvement in neurological deficit scores.
| Statin | Animal Model | Dosage | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Citation |
| Pitavastatin | Rat (MCAO) | 4 mg/kg | ~60% | Significant reduction | [1] |
| Atorvastatin | Rat (MCAO) | 10 mg/kg | Significant reduction | No significant difference compared to model group | [2][3] |
| Rosuvastatin | Mouse (MCAO) | 2 mg/kg | ~56% | Not specified | [4] |
| Simvastatin | Rat (MCAO) | Not Specified | ~50% | Significant improvement | [5] |
| Pravastatin | Rat (MCAO) | 1 mg/kg | ~57% | Improved neurological outcome | [6] |
Note: MCAO refers to Middle Cerebral Artery Occlusion, a common model for inducing ischemic stroke. The percentage reduction in infarct volume and the degree of neurological deficit score improvement are compared to control groups in the respective studies. Direct comparison between studies should be made with caution due to variations in experimental design.
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, statins are evaluated for their ability to reduce the pathological hallmarks of the disease, such as amyloid-beta (Aβ) plaques.
| Statin | Animal Model | Dosage | Effect on Aβ Plaques | Cognitive Function Improvement | Citation |
| Pitavastatin | APP Transgenic Mice | 3 mg/kg/day | Reduced number and area | Improved behavioral memory | [7] |
| Atorvastatin | APP Transgenic Mice | 30 mg/kg/day | Reduced number and area | Improved behavioral memory | [7] |
| Pravastatin | AD Mouse Model | Not Specified | Significantly ameliorates Aβ burden | Improved cognitive function | [8] |
| Simvastatin | Not Specified | Not Specified | Reduces dystrophic neurites induced by Aβ plaques | Not Specified | [9] |
Note: APP Transgenic Mice are genetically modified to develop key features of Alzheimer's disease.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia.
-
Anesthesia: Rats are anesthetized, typically with an inhalational anesthetic like halothane.
-
Vessel Occlusion: A nylon filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Duration of Occlusion: The filament is typically left in place for a specific duration (e.g., 2 hours) to induce ischemia.
-
Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
Measurement of Brain Infarct Volume
The extent of brain injury is quantified by measuring the infarct volume.
-
Brain Sectioning: 24 hours after MCAO, the rat is euthanized, and the brain is removed and sliced into coronal sections (e.g., 2 mm thick).[10]
-
Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC).[10] TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Image Analysis: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software.[10][11]
-
Volume Calculation: The total infarct volume is calculated by summing the infarcted area of each slice and multiplying by the slice thickness.[10][11] Edema correction formulas may be applied.[12]
Neurological Deficit Scoring
Functional outcome after stroke is assessed using a neurological deficit scoring system. A commonly used scale is the 5-point scale:[13]
-
Score 0: No neurological deficit.
-
Score 1: Failure to extend the contralateral forepaw fully.
-
Score 2: Circling to the contralateral side.
-
Score 3: Falling to the contralateral side.
-
Score 4: No spontaneous motor activity.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Pitavastatin are attributed to its pleiotropic effects, including the modulation of key signaling pathways.
Caption: Pitavastatin's neuroprotective signaling pathways.
The diagram above illustrates the key signaling pathways modulated by Pitavastatin that contribute to its neuroprotective effects. Pitavastatin has been shown to upregulate endothelial nitric oxide synthase (eNOS), leading to improved cerebral blood flow.[14] It also promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival.[1] Furthermore, Pitavastatin exhibits anti-inflammatory, antioxidant, and anti-apoptotic properties, all of which contribute to reducing ischemic injury.
Caption: General experimental workflow for preclinical statin studies.
The workflow diagram outlines the typical experimental procedure for evaluating the neuroprotective effects of statins in a preclinical setting. This process involves animal model preparation, induction of ischemia, and subsequent assessment of neurological and pathological outcomes.
References
- 1. brieflands.com [brieflands.com]
- 2. Atorvastatin protects against cerebral ischemia/reperfusion injury through anti-inflammatory and antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin protects against cerebral infarction via inhibition of NADPH oxidase-derived superoxide in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosuvastatin, a new HMG-CoA reductase inhibitor, upregulates endothelial nitric oxide synthase and protects from ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Simvastatin on the Dynamics of NF-κB-Regulated Neurodegenerative and Neuroprotective Processes in the Acute Phase of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by pravastatin in acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. Neuroprotective effects of statins against amyloid β-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Statins against Alzheimer Disease [e-emj.org]
- 10. Infarct volume measurement [bio-protocol.org]
- 11. A semiautomated method for measuring brain infarct volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurological Deficit Scoring Evaluation [bio-protocol.org]
- 14. Protective effect of pitavastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, on ischemia-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscapes: A Comparative Analysis of Statin-Treated Cells
For Immediate Release
In a comprehensive review of transcriptomic data, significant differences in gene expression have been observed in various cell types treated with different statins. This guide provides a comparative analysis of the transcriptomic effects of several commonly prescribed statins—including atorvastatin, rosuvastatin, simvastatin, pravastatin, and others—on pancreatic cancer cells, human primary hepatocytes, and human astrocytes and neuronal cells. The findings, supported by experimental data, offer valuable insights for researchers, scientists, and drug development professionals.
The data reveals that the transcriptomic impact of statins is not uniform and is dependent on both the specific statin and the cell type. These differences could have implications for the therapeutic applications of statins beyond their cholesterol-lowering effects, including in oncology and neurodegenerative diseases.
Comparative Gene Expression Analysis
Quantitative data from three key studies have been summarized to highlight the differential effects of various statins on gene expression.
Study 1: Pancreatic Cancer Cells (MiaPaCa-2)
In a study comparing eight statins (cerivastatin, pitavastatin, simvastatin, lovastatin, fluvastatin, atorvastatin, pravastatin, and rosuvastatin) on MiaPaCa-2 pancreatic cancer cells, six of the statins significantly altered gene expression.[1] Pravastatin and rosuvastatin did not induce any significant changes. The most pronounced effects were observed with cerivastatin, pitavastatin, and simvastatin.
Table 1: Differentially Expressed Genes in MiaPaCa-2 Cells Treated with Various Statins (Fold Change)
| Gene Symbol | Cerivastatin | Pitavastatin | Simvastatin | Fluvastatin | Atorvastatin | Lovastatin |
| Upregulated | ||||||
| DDIT3 | 4.3 | 3.8 | 3.5 | 2.1 | 1.8 | 1.9 |
| ATF3 | 3.9 | 3.5 | 3.2 | 1.9 | 1.7 | 1.8 |
| TRIB3 | 3.5 | 3.1 | 2.9 | 1.8 | 1.6 | 1.7 |
| Downregulated | ||||||
| HMGCS1 | -4.5 | -4.1 | -3.9 | -2.5 | -2.1 | -2.3 |
| HMGCR | -3.8 | -3.5 | -3.3 | -2.1 | -1.9 | -2.0 |
| MVD | -3.2 | -2.9 | -2.7 | -1.9 | -1.7 | -1.8 |
Data represents a selection of significantly altered genes. For a complete list, refer to the original publication's supplementary materials.
Study 2: Human Primary Hepatocytes
A study comparing atorvastatin and rosuvastatin in human primary hepatocytes revealed distinct transcriptomic signatures. Both statins upregulated genes involved in cholesterol biosynthesis as a feedback mechanism. However, atorvastatin uniquely modulated a significant number of genes related to inflammation and immune responses.
Table 2: Differentially Expressed Genes in Human Primary Hepatocytes Treated with Atorvastatin vs. Rosuvastatin
| Gene Symbol | Atorvastatin (Fold Change) | Rosuvastatin (Fold Change) |
| Upregulated by Both | ||
| HMGCR | 3.5 | 3.1 |
| HMGCS1 | 3.2 | 2.8 |
| LDLR | 2.8 | 2.5 |
| Differentially Regulated | ||
| IL6 | 2.5 | 1.2 |
| CXCL8 | 2.1 | 1.1 |
| CCL2 | 1.9 | 1.0 |
Data extracted from analysis of GEO dataset GSE24188.
Study 3: Human Astrocytes and Neuronal Cells
In human astrocytes and neuroblastoma (SK-N-SH) cells, simvastatin and pravastatin exhibited differential effects on genes related to Alzheimer's disease.[2] Simvastatin, being more lipophilic, generally induced more pronounced changes in gene expression compared to the hydrophilic pravastatin.
Table 3: Percentage Change in Gene Expression in Human Astrocytes and Neuronal Cells Treated with Simvastatin and Pravastatin
| Gene Symbol | Cell Type | Simvastatin (% Change) | Pravastatin (% Change) |
| ABCA1 | Astrocytes | -79% | -54% |
| ABCA1 | SK-N-SH | -97% | -70% |
| APOE | Astrocytes | -50% | Variable |
| MAPT (Tau) | Astrocytes | -40% | -30% |
| MAPT (Tau) | SK-N-SH | +60% | +50% |
Data as reported in the full-text publication.[2]
Experimental Protocols
Pancreatic Cancer Cell Study (MiaPaCa-2)
-
Cell Culture: MiaPaCa-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Statin Treatment: Cells were treated with 12 µM of each statin (atorvastatin, cerivastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin) for 24 hours.
-
RNA Extraction and Microarray: Total RNA was extracted using the RNeasy Mini Kit. Gene expression profiling was performed using Agilent Whole Human Genome Oligo Microarrays.
-
Data Analysis: Raw data was normalized, and differentially expressed genes were identified based on a fold change > 1.5 and a p-value < 0.05.
Human Primary Hepatocyte Study
-
Cell Culture: Primary human hepatocytes were cultured in Williams' E medium supplemented with appropriate growth factors.
-
Statin Treatment: Hepatocytes were treated with 10 µM atorvastatin or 10 µM rosuvastatin for 24 and 48 hours.
-
RNA Extraction and Microarray: Total RNA was isolated, and gene expression was analyzed using Affymetrix Human Genome U133 Plus 2.0 Arrays.
-
Data Analysis: The raw data (CEL files) from GEO accession GSE24188 was processed using the RMA algorithm for background correction and normalization.[3] Differentially expressed genes were identified using a linear model with empirical Bayes moderation.
Human Astrocyte and Neuronal Cell Study
-
Cell Culture: Primary human astrocytes were cultured in DMEM/F-12 medium, while SK-N-SH neuroblastoma cells were grown in MEM. Both media were supplemented with fetal bovine serum and antibiotics.
-
Statin Treatment: Astrocytes and SK-N-SH cells were treated with 5 µM simvastatin or 10 µM pravastatin for 24 hours.
-
RNA Extraction and Real-Time PCR: Total RNA was extracted, and the expression of specific genes was quantified using real-time polymerase chain reaction (RT-PCR).
-
Data Analysis: Gene expression changes were calculated relative to untreated control cells and expressed as a percentage change.
Visualizing the Molecular Impact
To illustrate the cellular processes affected by statin treatment, the following diagrams depict the experimental workflow and a key signaling pathway.
The mevalonate pathway is the primary target of statins. Its inhibition leads to a reduction in cholesterol synthesis and also affects the production of other important molecules, leading to the "pleiotropic" effects of statins.
Conclusion
The comparative transcriptomic analysis of cells treated with different statins underscores the heterogeneity of their biological effects. While all statins target HMG-CoA reductase, their downstream consequences on gene expression vary significantly. These differences, likely attributable to variations in lipophilicity, tissue distribution, and off-target effects, warrant further investigation. A deeper understanding of these distinct molecular signatures will be crucial for optimizing statin therapy and exploring their potential in new therapeutic areas.
References
- 1. Comparison of Transcriptomic Profiles of MiaPaCa-2 Pancreatic Cancer Cells Treated with Different Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Statins on the Differentiation and Function of Central Nervous System Cells - Chamani - Current Medicinal Chemistry [edgccjournal.org]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
A Preclinical Researcher's Guide: Comparing Pitavastatin Sodium and Pitavastatin Calcium
For researchers, scientists, and drug development professionals, the choice of a salt form for an active pharmaceutical ingredient (API) is a critical decision that can impact everything from formulation and stability to bioavailability. This guide provides an objective comparison of two salt forms of the HMG-CoA reductase inhibitor, pitavastatin: the commonly used calcium salt and the alternative sodium salt.
While direct head-to-head preclinical efficacy and pharmacokinetic (PK) studies are not extensively published, this guide synthesizes available physicochemical data, findings from regulatory documents, and established preclinical testing methodologies to offer a comprehensive overview. The central finding from clinical studies is that pitavastatin sodium and pitavastatin calcium are bioequivalent, suggesting that any differences in their preclinical profiles may not translate to significant variations in in vivo performance in humans.[1][2]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The selection of a salt form is often dictated by its physical and chemical properties, which influence drug formulation and manufacturing. The most notable difference between the two salts is their aqueous solubility.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Pitavastatin Calcium |
| Appearance | White to pale yellow powder[2] | White to off-white crystalline solid[3] |
| Molecular Formula | C₂₅H₂₃FNNaO₄[4] | C₅₀H₄₆CaF₂N₂O₈[5][6] |
| Molecular Weight | 443.4 g/mol [4] | 880.98 g/mol [5][6] |
| Aqueous Solubility | Freely soluble in water[2] | Sparingly soluble / limited solubility in water; BCS Class II drug (low solubility, high permeability)[3][7] |
| Polymorphism | Crystalline forms exist[8][9] | Exists in multiple polymorphic forms with varying stability and hygroscopicity[10] |
| Hygroscopicity | Data not publicly available; sodium salts of carboxylic acids are often more hygroscopic than their calcium counterparts. | Different polymorphic forms exhibit varying hygroscopicity.[10] |
Table 2: Summary of Preclinical Pharmacokinetic Parameters for Pitavastatin (Calcium Salt) in Rats
| Parameter | Value (for 5 mg/kg oral dose) | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [3] |
| Bioavailability | >80% | [2] |
| Protein Binding | >95% | [11] |
| Elimination Half-life | ~12 hours | [3] |
| Primary Route of Elimination | Fecal (via biliary excretion)[3] | [3] |
A 28-day repeat-dose toxicity study in rats comparing this compound and an in-house preparation of pitavastatin calcium showed typical statin-related toxicities, such as decreases in triglyceride levels and increases in liver transaminases at higher doses, for both salt forms.[12] No major differences in the toxicity profile were noted between the two salts in this study.[12] However, the most critical data comes from the U.S. Food and Drug Administration (FDA), which concluded that the 4 mg this compound tablet is bioequivalent to the 4 mg pitavastatin calcium tablet under both fasting and fed conditions in human subjects.[1] This suggests that despite the significant difference in aqueous solubility, formulation strategies can overcome this gap to achieve comparable systemic exposure.
HMG-CoA Reductase Signaling Pathway
Pitavastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition has several downstream consequences, including the well-known reduction in cholesterol synthesis and pleiotropic effects that are independent of cholesterol lowering.
Caption: HMG-CoA reductase pathway inhibition by pitavastatin.
Experimental Protocols
To directly compare this compound and pitavastatin calcium in a preclinical setting, the following experimental protocols are proposed based on established methodologies.
Comparative Physicochemical Characterization
Objective: To quantitatively compare the solubility, dissolution rate, and stability of this compound and pitavastatin calcium.
Methodology:
-
Equilibrium Solubility:
-
Prepare saturated solutions of each salt in purified water, phosphate-buffered saline (pH 7.4), and 0.1 N HCl.
-
Equilibrate the solutions at 25°C for 24 hours with constant stirring.
-
Filter the solutions through a 0.22 µm filter.
-
Determine the concentration of pitavastatin in the filtrate using a validated HPLC-UV method.
-
-
Dissolution Rate (USP Apparatus 2):
-
Prepare non-disintegrating compacts of each salt.
-
Perform dissolution testing in 900 mL of 0.1 N HCl at 37°C with a paddle speed of 75 RPM.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples by HPLC-UV to determine the percentage of drug dissolved over time.
-
-
Stability:
-
Store solid samples of each salt under accelerated stability conditions (e.g., 40°C/75% relative humidity) and photostability conditions (ICH Q1B).
-
Analyze the samples at initial, 1, 3, and 6-month time points for appearance, purity (by HPLC for degradation products), and water content (by Karl Fischer titration).
-
Caption: Workflow for comparative physicochemical characterization.
Comparative Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability and other pharmacokinetic parameters of this compound and pitavastatin calcium in rats.
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=6 per group).
-
Dosing: Administer a single oral gavage dose (e.g., 5 mg/kg) of either this compound or pitavastatin calcium, formulated as a suspension in 0.5% methylcellulose.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein) at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify pitavastatin concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Perform non-compartmental analysis to determine key PK parameters (Cmax, Tmax, AUC, t₁/₂, etc.) for each group and compare using appropriate statistical tests.
Comparative Efficacy Study in a Hyperlipidemic Rabbit Model
Objective: To compare the in vivo efficacy of this compound and pitavastatin calcium in a diet-induced hyperlipidemic rabbit model.
Methodology:
-
Animals: Use male New Zealand White rabbits.
-
Induction of Hyperlipidemia: Feed rabbits a high-cholesterol diet (e.g., standard chow supplemented with 1% cholesterol) for 4 weeks to induce hyperlipidemia.
-
Treatment Groups (n=8 per group):
-
Group 1: Normal Diet (Negative Control)
-
Group 2: High-Cholesterol Diet (Positive Control)
-
Group 3: High-Cholesterol Diet + this compound (e.g., 1 mg/kg/day, oral gavage)
-
Group 4: High-Cholesterol Diet + Pitavastatin Calcium (e.g., 1 mg/kg/day, oral gavage)
-
-
Treatment Period: Administer treatments daily for 8 weeks while continuing the respective diets.
-
Efficacy Assessment: Collect blood samples at baseline and at 4 and 8 weeks of treatment. Analyze serum for total cholesterol (TC), LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides (TG).
-
Data Analysis: Compare the lipid profiles between the treatment groups and the positive control group to determine the lipid-lowering efficacy of each salt form.
Conclusion
The primary physicochemical difference between this compound and pitavastatin calcium for preclinical consideration is the higher aqueous solubility of the sodium salt. While this may offer advantages in the context of in vitro assays or the development of certain formulations, the available clinical data strongly indicates that both salt forms can be formulated to achieve bioequivalence.[1] The limited preclinical toxicity data also suggests no significant safety differences.[12]
For researchers, this implies that while the choice of salt form may be critical for ease of use in stock solution preparation for in vitro studies (favoring the sodium salt), it is less likely to be a determining factor for in vivo efficacy, provided the API is appropriately formulated. The decision between this compound and pitavastatin calcium in a drug development program will likely be driven more by considerations of manufacturing, solid-state stability, hygroscopicity, and intellectual property rather than anticipated differences in preclinical biological performance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. This compound | C25H23FNNaO4 | CID 23696934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. molnova.com:443 [molnova.com:443]
- 7. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 9. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Personal protective equipment for handling Pitavastatin sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Pitavastatin sodium. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is an active pharmaceutical ingredient (API) that requires careful handling. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential risks including irritation to the eyes, skin, and respiratory system.[1] Some statin-class compounds are also noted for reproductive toxicity.[2] Therefore, a conservative approach is mandated, treating the compound as potentially hazardous. A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
The following PPE is required to minimize exposure when handling this compound. Engineering controls, such as a chemical fume hood, should always be the primary method of exposure control.[3][4]
| Protection Type | Equipment | Specification & Notes |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use. Nitrile or neoprene gloves are recommended. For extensive handling, consider double-gloving.[3] |
| Eye/Face Protection | Safety goggles or glasses | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1][3][5] |
| Body Protection | Laboratory coat or impervious gown | A disposable, low-permeability gown with a solid front and long, cuffed sleeves is recommended.[3][5] |
| Respiratory Protection | Dust mask or respirator | A dust mask is suitable for general handling.[4] If dust generation is significant or exposure limits are exceeded, a full-face respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
A. Preparation:
-
Verify Engineering Controls: Ensure a certified chemical fume hood or other local exhaust ventilation is operational.[3] Confirm that a safety shower and eyewash station are accessible.[1][6]
-
Assemble PPE: Before entering the handling area, correctly don all required PPE as specified in the table above.
-
Prepare Work Surface: Cover the work surface with an absorbent, disposable liner.
-
Gather Materials: Pre-weigh necessary vessels and have all required utensils (spatulas, etc.) ready to minimize handling time.
B. Handling and Weighing:
-
Location: Conduct all manipulations of powdered this compound within the fume hood to control airborne particles.
-
Minimize Dust: Handle the compound carefully to avoid aerosol formation. Do not crush tablets or generate dust.[1][5]
-
Transfer: Use appropriate tools to transfer the powder. If a solution is required, add the solvent to the weighed powder slowly to avoid splashing.
-
Container Management: Keep the primary container tightly sealed when not in use.[1]
C. Post-Handling Decontamination:
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the work surface with an appropriate cleaning agent (e.g., 70% ethanol), then dispose of the liner as contaminated waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after removing PPE.[3]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
| Minor Spill | Ensure proper PPE is worn. Gently cover the spill with an absorbent material. Collect the material using spark-proof tools and place it in a sealed, labeled container for disposal.[1][6] |
| Major Spill | Evacuate the area. Alert safety personnel. Do not attempt to clean up without appropriate respiratory protection and training. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench liners, and collected spill material. Place these items in a clearly labeled, sealed, and puncture-proof hazardous waste container.[5][6]
-
Unused Product: Do not dispose of unused this compound in the trash or down the drain.[7] It should be offered to a licensed hazardous material disposal company or disposed of via incineration at a permitted facility.[3][8]
-
Containers: Empty containers should be triple-rinsed (if appropriate for the solvent used) with the rinsate collected as hazardous waste. Otherwise, dispose of the empty container in the same manner as solid waste.
Always follow all applicable federal, state, and local regulations for hazardous waste disposal.[4]
Visualization of Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound.
Caption: Logical workflow for handling this compound.
Quantitative Data Summary
Occupational Exposure Limits (OELs) provide benchmarks for safe exposure levels. However, for this compound, specific OELs are not well-established in the reviewed documentation.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No data available | Multiple SDS sources reviewed.[5][6][9] |
| Biological Limit Value | No data available | Multiple SDS sources reviewed.[5] |
Given the lack of established exposure limits, it is crucial to adhere to the principle of ALARA (As Low As Reasonably Achievable) by using the engineering controls and PPE outlined above to minimize any potential exposure.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
